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  • Product: 2-Phenylthieno[3,2-d]pyrimidin-4-ol
  • CAS: 18678-14-3

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Promise of 2-Phenylthieno[3,2-d]pyrimidin-4-ol: A Technical Guide to Potential Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the therapeutic potential of 2-Phenylthieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound built on...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the therapeutic potential of 2-Phenylthieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound built on the privileged thieno[3,2-d]pyrimidine scaffold. As a purine bioisostere, this core structure is a recurring motif in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. This guide will delve into the most promising therapeutic targets for 2-Phenylthieno[3,2-d]pyrimidin-4-ol, drawing upon existing research on structurally related analogs to provide a robust framework for future drug discovery and development efforts. We will explore the causality behind experimental choices and provide detailed protocols for target validation, ensuring a scientifically rigorous approach to unlocking the full potential of this compound.

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[3,2-d]pyrimidine nucleus is a bicyclic heteroaromatic system that mimics the purine ring system found in endogenous molecules like adenine and guanine. This structural similarity allows thienopyrimidine derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, 2-Phenylthieno[3,2-d]pyrimidin-4-ol, features a phenyl group at the 2-position and a hydroxyl group at the 4-position, offering key points for potential hydrogen bonding and other molecular interactions within target proteins.

Prime Therapeutic Target Classes for 2-Phenylthieno[3,2-d]pyrimidin-4-ol

Based on extensive research into the thieno[3,2-d]pyrimidine class of molecules, four primary target classes emerge as highly probable avenues for the therapeutic action of 2-Phenylthieno[3,2-d]pyrimidin-4-ol.

Protein Kinase Inhibition: A Central Hypothesis

The structural analogy of the thieno[3,2-d]pyrimidine core to purines strongly suggests its potential as a kinase inhibitor.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Several thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory activity against various kinases.

A closely related analog, 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, has been identified for its potential as a kinase inhibitor.[1] This suggests that the 2-phenylthieno[3,2-d]pyrimidine core is a key determinant of this activity. Potential kinase targets for 2-Phenylthieno[3,2-d]pyrimidin-4-ol could include, but are not limited to, those involved in cell proliferation, survival, and angiogenesis, such as:

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that are central to the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis.[2]

  • Tropomyosin Receptor Kinases (TRKs): A family of neurotrophin receptors that are oncogenic drivers in a variety of cancers when subject to gene fusions.[3]

A primary step in validating 2-Phenylthieno[3,2-d]pyrimidin-4-ol as a kinase inhibitor is to perform in vitro kinase assays against a panel of purified kinases.

Protocol:

  • Compound Preparation: Dissolve 2-Phenylthieno[3,2-d]pyrimidin-4-ol in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP.

  • Incubation: Add the serially diluted 2-Phenylthieno[3,2-d]pyrimidin-4-ol or a control inhibitor (e.g., staurosporine for broad-spectrum inhibition) to the reaction mixture. Incubate at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a defined period.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assays: Employing ATP-dependent luciferase systems where the amount of remaining ATP is inversely proportional to kinase activity.

    • Fluorescence-Based Assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetIC50 of Analog (if known)Predicted IC50 Range for 2-Phenylthieno[3,2-d]pyrimidin-4-ol
PI3Kα0.039 µM (for a morpholine derivative)[4]Sub-micromolar to low micromolar
FGFR10.16 µM (for an N-phenyl derivative)[2]Sub-micromolar to low micromolar
TRKAAutophosphorylation suppressed at 10-100 nM (for an acetamide derivative)[3]Nanomolar to sub-micromolar

Signaling Pathway Visualization:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Phenylthieno[3,2-d]pyrimidin-4-ol Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition.

Disruption of Microtubule Dynamics

Thienopyrimidine derivatives have been identified as potent anti-tubulin polymerization agents.[5][6] These compounds can bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a clinically validated strategy for cancer therapy.

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

Protocol:

  • Tubulin Preparation: Use commercially available purified bovine or porcine brain tubulin.

  • Reaction Setup: In a temperature-controlled microplate reader set to 37°C, combine the tubulin solution with a polymerization buffer (containing GTP).

  • Compound Addition: Add 2-Phenylthieno[3,2-d]pyrimidin-4-ol at various concentrations. Include a positive control (e.g., colchicine or paclitaxel, depending on whether inhibition or promotion of polymerization is being assessed) and a negative control (solvent vehicle).

  • Monitoring Polymerization: Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time for each concentration. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 value for the inhibition of tubulin polymerization.

Workflow Visualization:

Tubulin_Polymerization_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin + GTP Incubation Incubate at 37°C in Microplate Reader Tubulin->Incubation Compound 2-Phenylthieno[3,2-d]pyrimidin-4-ol (Serial Dilutions) Compound->Incubation Measurement Measure Absorbance at 340 nm over Time Incubation->Measurement Plotting Plot Absorbance vs. Time Measurement->Plotting IC50 Calculate IC50 Plotting->IC50 Folate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Catalyzes DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR->THF Inhibitor 2-Phenylthieno[3,2-d]pyrimidin-4-ol Inhibitor->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase in the Folate Pathway.

Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. A close analog of our topic compound has demonstrated the ability to inhibit the production of key inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). [1]This provides a strong rationale for investigating the anti-inflammatory potential of 2-Phenylthieno[3,2-d]pyrimidin-4-ol.

This cell-based assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.

Protocol:

  • Cell Culture: Culture a suitable immune cell line, such as RAW 264.7 murine macrophages, in appropriate media.

  • Cell Plating and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 2-Phenylthieno[3,2-d]pyrimidin-4-ol for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection and Analysis: Collect the cell culture supernatant. Measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Nitric Oxide Measurement: The production of NO can be indirectly measured by quantifying nitrite in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and NO production for each compound concentration compared to the LPS-only control. Determine the IC50 values.

Inflammatory Pathway Visualization:

Inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88-dependent Signaling TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression TNFa TNF-α Gene_Expression->TNFa iNOS iNOS Gene_Expression->iNOS NO Nitric Oxide (NO) iNOS->NO Inhibitor 2-Phenylthieno[3,2-d]pyrimidin-4-ol Inhibitor->MyD88 Inhibition

Caption: LPS-induced Pro-inflammatory Signaling and Potential Inhibition.

Conclusion and Future Directions

The 2-Phenylthieno[3,2-d]pyrimidin-4-ol scaffold holds significant promise as a starting point for the development of novel therapeutics. The evidence from structurally related compounds strongly points towards its potential as an inhibitor of protein kinases, tubulin polymerization, and folate pathway enzymes, as well as a modulator of inflammatory responses. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the validation of these potential therapeutic targets.

Future research should focus on a multi-pronged approach:

  • Broad-spectrum screening: Initially screen 2-Phenylthieno[3,2-d]pyrimidin-4-ol against a diverse panel of kinases and cancer cell lines to identify the most sensitive targets and disease contexts.

  • Mechanism of action studies: Once promising targets are identified, delve deeper into the molecular mechanism of inhibition using techniques such as X-ray crystallography to visualize the compound-target interaction.

  • Structure-activity relationship (SAR) studies: Synthesize and test a library of analogs of 2-Phenylthieno[3,2-d]pyrimidin-4-ol to optimize potency, selectivity, and drug-like properties.

  • In vivo efficacy studies: Progress the most promising compounds into relevant animal models of cancer and inflammatory diseases to assess their therapeutic efficacy and safety profiles.

By systematically exploring the therapeutic targets outlined in this guide, the scientific community can unlock the full potential of 2-Phenylthieno[3,2-d]pyrimidin-4-ol and its derivatives, paving the way for the development of next-generation therapies for a range of human diseases.

References

  • Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents. PubMed. Available at: [Link].

  • Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents. ResearchGate. Available at: [Link].

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. Available at: [Link].

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. MDPI. Available at: [Link].

  • Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. PMC. Available at: [Link].

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link].

  • Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. PubMed. Available at: [Link].

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC. Available at: [Link].

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Available at: [Link].

  • Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. PubMed. Available at: [Link].

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC. Available at: [Link].

  • Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. PubMed. Available at: [Link].

  • LY231514, a Pyrrolo[2,3-d]pyrimidine-based Antifolate That Inhibits Multiple Folate-requiring Enzymes. ResearchGate. Available at: [Link].

  • Synthesis and biological evaluation of 4-aza-2,3-dihydropyridophenanthrolines as tubulin polymerization inhibitors. PubMed. Available at: [Link].

  • Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. PMC. Available at: [Link].

  • Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. PMC. Available at: [Link].

  • The majority of DHFR inhibitors are derivates of folic acid. Core... ResearchGate. Available at: [Link].

  • 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. PubChem. Available at: [Link].

  • Tubulin polymerization assay. Left panels: trends of tubulin... ResearchGate. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. Available at: [Link].

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link].

  • Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. ResearchGate. Available at: [Link].

  • Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. R Discovery. Available at: [Link].

  • Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. PubMed. Available at: [Link].

Sources

Exploratory

Technical Guide: The Medicinal Chemistry of 2-Phenylthieno[3,2-d]pyrimidin-4-ol Scaffolds

[1] Executive Summary The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinazoline and purine rings. While the parent compound 2-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinazoline and purine rings. While the parent compound 2-phenylthieno[3,2-d]pyrimidin-4-ol (often existing as the 4(3H)-one tautomer) possesses modest intrinsic activity, it acts as the synthetic linchpin for a class of potent kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K) pathway.[1]

This guide details the structural rationale, synthetic architecture, and structure-activity relationships (SAR) that transform this core scaffold into clinical candidates like Pictilisib (GDC-0941) .

Structural Basis & Pharmacophore

Bioisosterism and Binding Geometry

The thieno[3,2-d]pyrimidine core mimics the adenine base of ATP. In the context of kinase inhibition, this scaffold functions as a Type I ATP-competitive inhibitor.

  • Purine Homology: The [3,2-d] fusion geometry aligns the pyrimidine nitrogens (N1 and N3) to accept and donate hydrogen bonds within the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Quinazoline Isosterism: Unlike the 6,6-fused quinazoline system (found in EGFR inhibitors like Gefitinib), the 5,6-fused thienopyrimidine system offers a different vector for substituents at the 6- and 7-positions (thiophene ring), allowing access to distinct solvent-exposed regions of the binding pocket.[1]

The Tautomerism Conundrum

While nomenclature often refers to the "4-ol" (lactim), the molecule exists predominantly as the "4-one" (lactam) in solution and solid state due to the thermodynamic stability of the amide-like resonance.

  • Lactam (4-one): Dominant form; essential for hydrogen bond donor capability at N3 during initial binding events.[1]

  • Lactim (4-ol): Reactive intermediate form; crucial for the chlorination mechanism (activation) described in Section 2.[1]

Synthetic Architecture

The construction of the 2-phenylthieno[3,2-d]pyrimidin-4-ol core relies on the Gewald Reaction followed by cyclization.[1] The following workflow describes the conversion of raw materials into the active pharmaceutical ingredient (API) precursor.

Diagram 1: Synthetic Workflow (Gewald to SNAr)

SyntheticPathway Start Ketone/Aldehyde + Sulfur + Nitrile Gewald Gewald Reaction (Formation of Methyl 3-aminothiophene- 2-carboxylate) Start->Gewald Morpholine, EtOH, Reflux Cyclization Cyclization (Benzonitrile/HCl or Benzoyl Chloride) Gewald->Cyclization Ring Closure Core 2-Phenylthieno[3,2-d] pyrimidin-4-ol (Core) Cyclization->Core Precipitation Activation Chlorination (POCl3) Core->Activation Tautomeric Shift Intermediate 4-Chloro Derivative Activation->Intermediate -HCl, -PO2Cl SNAr SNAr Displacement (Amination) Intermediate->SNAr Nucleophile (R-NH2) Final Active Kinase Inhibitor (e.g., 4-Morpholino derivative) SNAr->Final Final Product

Caption: Step-wise synthesis from elemental precursors to bioactive kinase inhibitor via the 4-chloro intermediate.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one.

Reagents:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)[1]

  • Benzonitrile (1.2 eq)[1]

  • HCl (gas) or 4M HCl in Dioxane[1]

Procedure:

  • Dissolution: Dissolve methyl 3-amino-2-thiophenecarboxylate in anhydrous dioxane.

  • Addition: Add benzonitrile (1.2 eq).

  • Acidification: Bubble dry HCl gas through the solution for 2-3 hours (or add 4M HCl/dioxane). The reaction vessel is sealed and heated to 100°C for 12 hours.

    • Mechanism:[2] The nitrile nitrogen is protonated, making the carbon highly electrophilic. The amino group of the thiophene attacks the nitrile carbon, followed by intramolecular cyclization with the ester group.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water. Neutralize with 10% NaHCO₃ to pH 7.

  • Isolation: The solid precipitate (the "4-ol" tautomer) is filtered, washed with diethyl ether, and recrystallized from ethanol.

Experimental Protocol: Activation and Derivatization

Objective: Conversion to 4-(morpholin-4-yl)-2-phenylthieno[3,2-d]pyrimidine.

Procedure:

  • Chlorination: Suspend the 4-ol core (1.0 eq) in POCl₃ (Phosphorus oxychloride, 10 eq). POCl₃ acts as both solvent and reagent.

  • Reflux: Heat to reflux (105°C) for 3-5 hours. Monitor by TLC (disappearance of polar starting material).

  • Quenching (CRITICAL): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice (exothermic!). Extract with Dichloromethane (DCM).[1] This yields the 4-chloro-2-phenylthieno[3,2-d]pyrimidine .[1]

  • SNAr Displacement: Dissolve the 4-chloro intermediate in DMF. Add Morpholine (2.0 eq) and DIPEA (3.0 eq). Heat to 80°C for 4 hours.

  • Purification: The chlorine is a good leaving group, displaced by the morpholine nitrogen. Evaporate solvent and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Medicinal Chemistry & SAR

The transformation of the 2-phenyl-4-ol core into a drug candidate involves optimizing four distinct vectors around the scaffold.

Quantitative SAR Data Summary
PositionSubstituentEffect on Activity (PI3K)Rationale
4-Position Hydroxyl (OH)InactiveTautomerizes to oxo; no hinge interaction.[1]
4-Position MorpholineHigh Potency Oxygen atom forms H-bond with Val851 (hinge).[1]
2-Position PhenylModerateBinds in the affinity pocket; lipophilic interaction.[1]
2-Position IndazoleOptimal Adds H-bond donor capability (e.g., GDC-0941).[1]
6-Position HBaselineNeutral.
6-Position Piperazine-sulfonamideHigh SelectivitySolubilizing group; points to solvent front.[1]
Diagram 2: PI3K Binding Mode & Signaling

PI3K_Binding cluster_binding Inhibitor-Enzyme Interface RTK Receptor Tyrosine Kinase (EGFR/HER2) PI3K PI3K (p110 subunit) Target of Thienopyrimidine RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by Drug) PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Signaling Scaffold Thieno[3,2-d]pyrimidine Core Scaffold->PI3K Inhibition (IC50 ~3nM) Val851 Val851 (Hinge Region) Scaffold->Val851 H-Bond (N1 acceptor) AffinityPocket Affinity Pocket (Met772/Trp780) Scaffold->AffinityPocket Hydrophobic Interaction (2-Phenyl/Indazole)

Caption: PI3K signaling cascade and the specific molecular interactions of the thienopyrimidine scaffold within the ATP binding pocket.

Case Study: From 2-Phenyl Core to GDC-0941

While 2-phenylthieno[3,2-d]pyrimidin-4-ol is the synthetic parent, the clinical realization of this chemistry is Pictilisib (GDC-0941) .[1]

Optimization Logic
  • The Hinge Binder (4-pos): The 4-OH was replaced with morpholine .[1] The morpholine oxygen acts as a hydrogen bond acceptor for the amide backbone of Val851 in the PI3K ATP pocket.

  • The Affinity Pocket (2-pos): The simple 2-phenyl group was replaced with an indazole .[1] The indazole NH provides a critical H-bond donor to the side chain of Asp810 or water-mediated networks, significantly increasing potency (IC₅₀ drops from µM to 3 nM range).[1]

  • Solubility (6-pos): A piperazine-methylsulfonyl group was attached to the thiophene ring (position 6).[1] This group projects into the solvent, improving oral bioavailability and pharmacokinetic properties without disrupting the core binding mode.

References

  • Folkes, A. J., et al. (2008).[3] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[1][3] Journal of Medicinal Chemistry, 51(18), 5522–5532. Link[1]

  • Heffron, T. P. (2016). "Small Molecule Inhibitors of PI3K: Medicinal Chemistry Perspectives." Journal of Medicinal Chemistry. Link[1]

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte. Link[1]

  • Yap, T. A., et al. (2015). "First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors." Clinical Cancer Research. Link

  • Vlahos, C. J., et al. (1994). "A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)."[1] Journal of Biological Chemistry. Link

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) of 2-Phenylthieno[3,2-d]pyrimidin-4-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylthieno[3,2-d]pyrimidin-4-ol Part 1: Executive Summary & Chemical Identity 2-Phenylthieno[3,2-d]pyrimidin-4-ol is a fused bicyclic heterocycle b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylthieno[3,2-d]pyrimidin-4-ol

Part 1: Executive Summary & Chemical Identity

2-Phenylthieno[3,2-d]pyrimidin-4-ol is a fused bicyclic heterocycle belonging to the thienopyrimidine class. These scaffolds are critical in medicinal chemistry, serving as bioisosteres for quinazolines and purines, often exhibiting potent kinase inhibitory activity (e.g., EGFR, PI3K).

Critical Technical Distinction (Tautomerism): While formally named as an "-ol" (lactim), this compound exhibits lactam-lactim tautomerism . In the solid state and in polar aprotic solvents (e.g., DMSO-


) used for NMR, the equilibrium overwhelmingly favors the 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one  (lactam) tautomer.
  • Lactam Form (Dominant): Characterized by a carbonyl stretch in IR and an amide proton in NMR.

  • Lactim Form (Minor): Characterized by an -OH stretch and aromatic character in the pyrimidine ring; typically trapped only via O-alkylation.

This guide focuses on the spectroscopic data of the dominant 4(3H)-one tautomer, as this is the species observed in standard experimental conditions.

Chemical Specifications
PropertyDetail
IUPAC Name 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
Molecular Formula

Molecular Weight 228.27 g/mol
CAS Number 175137-38-1 (Generic for 2-phenylthieno[3,2-d]pyrimidin-4-one derivatives)
Solubility Soluble in DMSO, DMF; sparingly soluble in

, Ethanol.

Part 2: Synthesis & Structural Context

Understanding the synthesis is vital for identifying potential impurities (e.g., uncyclized amides or residual nitriles) in the spectra.

Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Start Methyl 3-aminothiophene-2-carboxylate (Starting Material) Intermediate Intermediate Amidine (Transient) Start->Intermediate Condensation Reagent Benzonitrile / HCl (gas) OR Benzamidine Reagent->Intermediate Cyclization Cyclization (Reflux/Base) Intermediate->Cyclization - MeOH Product 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one (Target) Cyclization->Product Tautomerization

Figure 1: Standard synthetic route via cyclocondensation of aminothiophene carboxylates.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 is the standard solvent due to the compound's poor solubility in chloroform.
Frequency:  400 MHz or higher recommended for resolving thiophene coupling.

Proton (


H) NMR Analysis: 
The spectrum is defined by the AB system of the thiophene ring and the phenyl group multiplets. The most diagnostic signal is the broad singlet of the amide NH, confirming the "one" tautomer.
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH (N-3) 12.60 – 12.90 br s 1H -Diagnostic: Confirms lactam (NH-CO) structure. Disappears with

shake.
H-6 8.15 – 8.25d1H5.2 – 5.5Thiophene proton adjacent to Sulfur (deshielded).
Ph-H (Ortho) 8.10 – 8.18m2H-Phenyl protons ortho to the pyrimidine ring.
H-5 7.45 – 7.55d1H5.2 – 5.5Thiophene proton adjacent to the bridgehead.
Ph-H (Meta/Para) 7.50 – 7.65m3H-Remaining phenyl protons.

Carbon (


C) NMR Analysis: 
Look for the carbonyl carbon at ~158-160 ppm. The thiophene carbons show characteristic chemical shifts distinct from the phenyl ring.
  • Carbonyl (C=O, C-4): 158.5 ppm

  • Imine (C=N, C-2): 152.0 ppm

  • Bridgehead (C-7a): 155.0 ppm (Quaternary)

  • Bridgehead (C-4a): 120.0 ppm (Quaternary, typically shielded)

  • Thiophene CH (C-6): 135.5 ppm

  • Thiophene CH (C-5): 125.0 ppm

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. The absence of a broad -OH stretch (3200-3600 cm


) and the presence of a strong Carbonyl band confirm the oxo-form.
Frequency (cm

)
IntensityAssignmentNote
3300 – 3100 Medium, Broad

(N-H)
Amide NH stretch. Often broad due to H-bonding in solid state.
3050 – 3000 Weak

(C-H) Ar
Aromatic C-H stretching (Thiophene & Phenyl).
1660 – 1690 Strong

(C=O)
Diagnostic: Amide I band. Confirms pyrimidin-4(3H)-one structure.
1550 – 1600 Medium

(C=C) /

(C=N)
Aromatic ring skeletal vibrations.
600 – 800 Medium

(C-S)
C-S stretching characteristic of the thiophene ring.
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion:


 228 (M

) or 229 ([M+H]

).

Fragmentation Pathway (EI):

  • M+ (228): Base peak (highly stable fused aromatic system).

  • [M - CO] (200): Loss of carbonyl (typical for pyrimidinones).

  • [M - CO - HCN] (173): Contraction of the pyrimidine ring.

  • [Ph-CN]+ (103): Benzonitrile fragment if the ring cleaves at the C2 position.

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution spectra without aggregation broadening.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Internal Standard).
    
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Procedure:

    • Weigh 5 mg of solid into a clean vial.

    • Add 0.6 mL DMSO-

      
      .
      
    • Sonicate for 60 seconds (thienopyrimidines can be crystalline and slow to dissolve).

    • Transfer to a 5mm NMR tube.

    • Acquire spectrum at 298 K.

Protocol 2: Tautomer Identification (D2O Exchange)
  • Objective: Confirm the presence of the exchangeable Amide NH.

  • Procedure:

    • Run the standard

      
      H NMR.
      
    • Add 1 drop of

      
       to the NMR tube.
      
    • Shake vigorously and let stand for 5 minutes.

    • Re-acquire the spectrum.

    • Result: The broad singlet at ~12.7 ppm will disappear or diminish significantly, confirming it is N-H (and not a stable C-H or impurity).

Part 5: Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium that dictates the spectroscopic signals observed.

Tautomerism Lactam Lactam Form (4(3H)-one) Dominant in DMSO/Solid (Observed in NMR/IR) Lactim Lactim Form (4-ol) Minor/Transient (Trapped by O-alkylation) Lactam->Lactim Tautomeric Equilibrium

Figure 2: Lactam-Lactim tautomerism.[1][2] The equilibrium lies heavily to the left (Lactam).

References

  • Synthesis & Characterization of Thieno[3,2-d]pyrimidines

    • Source: Journal of Heterocyclic Chemistry.[3] "Synthesis and biological evaluation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives."

    • Relevance: Establishes the standard Gewald synthesis route and NMR shifts for the core scaffold.
  • Tautomerism in N-Heterocycles: Source: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Relevance: Authoritative grounding for the dominance of the "one" form in 4-substituted pyrimidines.
  • Spectroscopic Data Verification

    • Source: PubChem Compound Summary for Thieno[3,2-d]pyrimidin-4-one deriv
    • Relevance: Verification of molecular weight and predicted physicochemical properties.[4][5]

Sources

Protocols & Analytical Methods

Method

Advanced Purification Protocols for 2-Phenylthieno[3,2-d]pyrimidin-4-ol

Executive Summary This application note details the purification strategies for 2-Phenylthieno[3,2-d]pyrimidin-4-ol , a critical heterocyclic scaffold in kinase inhibitor discovery. This compound exhibits significant lac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification strategies for 2-Phenylthieno[3,2-d]pyrimidin-4-ol , a critical heterocyclic scaffold in kinase inhibitor discovery. This compound exhibits significant lactam-lactim tautomerism , predominantly existing as the 4(3H)-one (amide) form in the solid state. This structural feature dictates its high melting point (>250°C) and poor solubility in common non-polar solvents, often resulting in "brick-dust" crude solids that resist standard chromatography.

This guide moves beyond generic "wash and dry" instructions, providing a solubility-driven purification logic that prioritizes recrystallization and acid-base manipulation over silica gel chromatography.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

To purify effectively, one must understand the origin of the crude material. The synthesis typically involves the cyclization of methyl 3-aminothiophene-2-carboxylate with benzonitrile (under acidic conditions) or benzamidine (under basic conditions).

The Tautomerism Factor

The target molecule exists in equilibrium between the enol (4-ol) and amide (4-one) forms.

  • 4-ol form: Aromatic, favored in basic solution (as the enolate).

  • 4-one form: favored in neutral/acidic solid state; responsible for strong intermolecular hydrogen bonding (dimerization), leading to high crystallinity and low solubility.

Common Impurities
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Starting Material A Methyl 3-aminothiophene-2-carboxylateLipophilic, lower MPSoluble in EtOH/Hexane; removed via washing.
Starting Material B Benzonitrile / BenzamidineModerate polaritySoluble in acidic water (Benzamidine) or organics.
Open-Chain Intermediate Incomplete cyclizationHigher polarity, often amorphousSoluble in base; removed via recrystallization.
Inorganic Salts Catalysts (NaOEt, HCl)IonicWater wash.

Workflow Visualization

The following decision tree outlines the logical flow for processing the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Quench Step 1: Quench & Precipitate (Ice-Water or Dilute HCl) Crude->Quench Precipitation Filter Filtration Quench->Filter Wash Step 2: Trituration/Washing (Water -> EtOH -> Ether) Filter->Wash Remove salts/lipophilics PurityCheck Purity Check (LC-MS/NMR) Wash->PurityCheck Recryst Step 3: Recrystallization (Glacial AcOH or DMF/EtOH) PurityCheck->Recryst <98% Final Pure 2-Phenylthieno[3,2-d]pyrimidin-4-ol PurityCheck->Final >98% Recryst->Final

Figure 1: Purification logic flow. The process prioritizes precipitation and trituration to leverage the compound's low solubility.

Detailed Protocols

Protocol A: Isolation & Trituration (The "Crude Clean-up")

Objective: Remove inorganic salts and unreacted lipophilic starting materials. Mechanism: The target compound is insoluble in water and cold ethanol, whereas salts and precursors are soluble.

  • Quench: Pour the reaction mixture (typically in DMF or Alcohol) slowly into 10 volumes of ice-cold water with vigorous stirring.

    • Note: If the reaction was basic, acidify to pH ~5-6 with 1M HCl to ensure the compound is in the neutral (4-one) protonated state, maximizing precipitation.

  • Digest: Stir the suspension for 30 minutes. This "digestion" allows small particles to aggregate, improving filtration speed.

  • Filter: Collect the solid via vacuum filtration (Buchner funnel).

  • Sequential Wash:

    • Wash 1 (Water): 3 x 20 mL water (Removes salts/polar byproducts).

    • Wash 2 (Ethanol): 2 x 10 mL cold Ethanol (Removes unreacted thiophene ester).

    • Wash 3 (Ether/Hexane): 2 x 10 mL Diethyl Ether or Hexane (Removes traces of benzonitrile and dries the solid).

  • Dry: Vacuum dry at 50°C.

Protocol B: Recrystallization (The Gold Standard)

Objective: Achieve >98% purity.[1] Solvent Choice:

  • Option 1 (Standard): Ethanol/DMF (9:1). The small amount of DMF disrupts the crystal lattice at high heat, while Ethanol acts as the anti-solvent upon cooling.

  • Option 2 (Stubborn Impurities): Glacial Acetic Acid. Thienopyrimidines are weak bases. Boiling AcOH solubilizes them effectively; cooling causes them to crash out as pristine crystals.

Procedure (Option 2 - Acetic Acid):

  • Suspend the crude solid (1 g) in Glacial Acetic Acid (10-15 mL) .

  • Heat to reflux (approx. 118°C) until the solution becomes clear.

    • Critical: If black specks (charcoal/palladium) remain, filter the hot solution through a Celite pad.

  • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately ; rapid cooling traps impurities.

  • Once crystals form (usually needles), cool to 4°C for 1 hour.

  • Filter and wash the cake with a small amount of cold Ethanol (not water, as AcOH/Water mixing is exothermic and may redissolve product or crash out impurities).

  • Dry thoroughly to remove acetic acid smell.

Protocol C: Flash Chromatography (Only if Necessary)

Objective: Separation of closely related heterocyclic byproducts. Challenge: The compound is poorly soluble in DCM or Hexane. Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Sample Loading: Do not attempt to dissolve the sample in the mobile phase. Use Dry Loading :

    • Dissolve the sample in a minimum amount of DMF or TFA/DCM.

    • Add Celite or Silica (1:2 ratio).

    • Evaporate to a free-flowing powder.

    • Load the powder onto the top of the column.

  • Elution: Run a gradient from 100% DCM to 10% MeOH/DCM. The product typically elutes as the polarity increases.

Analytical Validation

Self-Validating the Protocol: Before releasing the batch, confirm identity and purity using the following markers.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic core) and 300 nm (conjugated system).

NMR Interpretation (DMSO-d6)

The 1H NMR spectrum is the ultimate confirmation of the tautomeric state and core integrity.

  • δ 12.5 - 13.0 ppm (Broad singlet, 1H): The NH proton of the pyrimidinone ring. Absence of this peak and presence of an OH peak usually indicates the enol form, but in DMSO, the amide (NH) is standard.

  • δ 8.0 - 8.2 ppm (Doublet/Multiplet, 2H): Ortho-protons of the 2-phenyl group.

  • δ 7.4 - 7.6 ppm (Multiplet, 3H): Meta/Para-protons of the 2-phenyl group.

  • δ 8.1 ppm (Doublet, 1H) & δ 7.4 ppm (Doublet, 1H): Thiophene ring protons (coupling constant J ~5.5 Hz).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Recovery Product dissolved in wash liquors.Acidify the aqueous wash to pH 4. The compound is amphoteric; high pH forms the soluble enolate.
Oiling Out Impurities preventing crystallization.Re-dissolve in hot solvent, add a "seed crystal" of pure product, and scratch the glass surface.
Persistent Color Polymerized thiophene byproducts.Treat the hot recrystallization solution with activated charcoal for 10 mins, then filter hot.

References

  • Synthesis of Thieno[3,2-d]pyrimidine derivatives: Source: BenchChem. "4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine Synthesis."
  • Recrystallization of Thienopyrimidines

    • Source: MDPI Molecules. "Synthesis of 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine.
    • URL:[Link]

  • Solubility & Characterization

    • Source: PubChem.[2] "Computed Properties for Thienopyrimidine Derivatives."

    • URL:[Link]

  • General Heterocyclic Purification

    • Source: National Institutes of Health (NIH). "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Biological Screening of 2-Phenylthieno[3,2-d]pyrimidin-4-ol

Authored by: Senior Application Scientist, Advanced Drug Discovery Division Introduction The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural rese...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines, the fundamental components of nucleic acids.[1][2] This bioisosteric relationship has rendered thienopyrimidine derivatives potent modulators of various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] Notably, their ability to function as kinase inhibitors has positioned them as a promising class of compounds in oncology.[2][4][5][6][7] Kinases, particularly protein kinases, are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][8] The compound of interest, 2-Phenylthieno[3,2-d]pyrimidin-4-ol, belongs to this important chemical class. This document provides a comprehensive, tiered protocol for the initial biological characterization of this molecule, focusing on its potential as an anticancer agent. The proposed screening cascade is designed to efficiently assess its cytotoxic and mechanistic properties, guiding further drug development efforts.

A Tiered Approach to Biological Screening

A hierarchical screening strategy is essential for the efficient evaluation of a novel compound. This approach begins with broad, high-throughput assays to identify primary biological activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and identify specific molecular targets. This ensures that resources are directed toward the most promising avenues of investigation.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies T1_Assay Antiproliferative Activity (MTT Assay) T2_Assay Kinase Inhibition Profiling (ADP-Glo™ Assay) T1_Assay->T2_Assay If Active T3_Assay Pathway Analysis (Western Blot for p-Akt) T2_Assay->T3_Assay If Specific Kinase Hit

Figure 1: A tiered workflow for the biological screening of 2-Phenylthieno[3,2-d]pyrimidin-4-ol.

Tier 1: Primary Screening - Antiproliferative Activity

Scientific Rationale: The initial step is to determine if 2-Phenylthieno[3,2-d]pyrimidin-4-ol exhibits any cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[9][10] It measures the metabolic activity of cells, which in living cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.[9] A panel of representative cancer cell lines is chosen to identify potential tissue-specific activity.

Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2-negative)
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC)
HCT116 Colorectal CarcinomaWild-type p53

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture the selected cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-Phenylthieno[3,2-d]pyrimidin-4-ol in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.[11]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[9]

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT.[11][12]

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the media.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The results are then plotted as a dose-response curve (percentage of viability vs. compound concentration), and the half-maximal inhibitory concentration (IC₅₀) is determined. A low IC₅₀ value indicates potent antiproliferative activity.

Tier 2: Secondary Screening - Kinase Inhibition Profiling

Scientific Rationale: Given that many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, a logical next step is to screen 2-Phenylthieno[3,2-d]pyrimidin-4-ol against a panel of relevant kinases if significant antiproliferative activity is observed.[3][13] The ADP-Glo™ Kinase Assay is a versatile and highly sensitive luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.[14][15][16]

Target Kinase Panel:

Kinase TargetRationale for Selection
EGFR Epidermal Growth Factor Receptor; often overexpressed in lung and breast cancers.[3][17]
VEGFR2 Vascular Endothelial Growth Factor Receptor 2; a key mediator of angiogenesis.
PI3Kα Phosphatidylinositol 3-kinase alpha; a central node in cell growth and survival signaling, frequently mutated in cancer.[17][18]
Akt1 Protein Kinase B; a key downstream effector of PI3K signaling.[8]
mTOR Mammalian Target of Rapamycin; a downstream effector of the PI3K/Akt pathway, regulating cell growth and proliferation.[19]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well plate, set up the kinase reaction in a total volume of 5 µL.[20] The reaction mixture should contain the specific kinase, its substrate, ATP, and the test compound at various concentrations (e.g., 0.1 µM to 50 µM).

    • Include a "no kinase" control and a "vehicle" control.

    • Incubate the plate at room temperature for 1 hour.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]

    • Incubate the plate at room temperature for 40 minutes.[16][21]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[20] This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes.[16]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

The kinase activity is inversely proportional to the luminescent signal. The percentage of inhibition is calculated as follows:

% Inhibition = 100 - [((RLU_compound - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase)) x 100]

(RLU = Relative Luminescence Units)

The IC₅₀ value for each kinase is determined by plotting the percentage of inhibition against the compound concentration. This will identify which, if any, of the target kinases are inhibited by 2-Phenylthieno[3,2-d]pyrimidin-4-ol.

Tier 3: Mechanistic Studies - Signaling Pathway Analysis

Scientific Rationale: If a specific kinase, such as PI3K or Akt, is identified as a primary target in Tier 2, the next step is to confirm this inhibition within a cellular context and examine its effect on downstream signaling. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[8][19][22][23] Western blotting can be used to measure the phosphorylation status of key proteins in this pathway, such as Akt. A reduction in the phosphorylation of Akt (p-Akt) upon treatment with the compound would provide strong evidence for the on-target inhibition of an upstream kinase like PI3K.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Detailed Protocol: Western Blot for Phospho-Akt

  • Cell Lysis:

    • Seed a relevant cell line (e.g., MCF-7, if the compound was active against it) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 2-Phenylthieno[3,2-d]pyrimidin-4-ol at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a primary antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. A decrease in the ratio of p-Akt to total Akt in the treated samples compared to the control would confirm the inhibitory effect on the pathway.

Trustworthiness and Self-Validation

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available at: [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][24]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available at: [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • PI3K-AKT Pathway Explained. YouTube. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]

  • MTT (Assay protocol). protocols.io. Available at: [Link]

  • PI3K/AKT Signaling in Cancer. PubChem. Available at: [Link]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. Available at: [Link]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Mechanistic Profiling of Thienopyrimidine Derivatives as Tubulin Polymerization Inhibitors

[1] Abstract & Introduction Microtubules are dynamic cytoskeletal polymers essential for cell shape, intracellular transport, and mitotic spindle formation.[1][2] Disruption of microtubule dynamics is a validated strateg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Microtubules are dynamic cytoskeletal polymers essential for cell shape, intracellular transport, and mitotic spindle formation.[1][2] Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. While taxanes (e.g., paclitaxel) stabilize microtubules, vinca alkaloids and colchicine-site binders destabilize them.[3]

Thienopyrimidine derivatives (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds) have emerged as potent Colchicine Binding Site Inhibitors (CBSIs) . Unlike taxanes, these small molecules inhibit tubulin polymerization, preventing the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.

This guide details the experimental protocols for validating thienopyrimidine derivatives using a fluorescence-based in vitro polymerization assay, supported by cellular immunofluorescence confirmation.

Mechanism of Action (MOA)

Thienopyrimidine derivatives typically function by binding to the colchicine site located at the interface of the


- and 

-tubulin heterodimers.
  • Binding: The scaffold occupies the hydrophobic pocket (interacting with residues like

    
    Cys241 and 
    
    
    
    Val181).[3]
  • Conformational Change: Binding induces a "curved" conformation in the tubulin dimer that is incompatible with the straight microtubule lattice.

  • Steric Hindrance: The drug-tubulin complex caps the growing microtubule end or prevents new dimers from incorporating, leading to net depolymerization (catastrophe).

Visualization: Kinetic Mechanism of Inhibition

TubulinMechanism cluster_legend Kinetic Impact FreeTubulin Free Tubulin Dimers Nucleation Nucleation (Lag Phase) FreeTubulin->Nucleation GTP + Mg2+ Complex Curved Tubulin-Drug Complex FreeTubulin->Complex + Inhibitor Elongation Elongation (Growth Phase) Nucleation->Elongation Microtubule Stable Microtubule Elongation->Microtubule Inhibitor Thienopyrimidine Derivative Inhibitor->Complex Complex->Elongation Blocks Addition Complex->Microtubule Destabilizes Legend Inhibitors reduce Vmax and Plateau Height

Figure 1: Mechanism of Action. Thienopyrimidines bind free dimers, creating complexes that cannot elongate, effectively lowering the concentration of polymerization-competent tubulin.

Protocol 1: In Vitro Fluorescence-Based Polymerization Assay

This assay monitors the increase in fluorescence intensity of a fluorophore (typically DAPI or a proprietary reporter like those in Cytoskeleton Inc. kits) which is enhanced upon binding to the hydrophobic pocket of polymerized microtubules.

Reagents & Equipment
  • Tubulin Protein: >99% pure porcine brain tubulin (lyophilized). Critical: Must be free of MAPs (Microtubule Associated Proteins) to isolate the compound's effect on tubulin itself.

  • GTP Stock: 100 mM (store at -80°C).

  • Buffer (PEM): 80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA.
    
  • Fluorescent Reporter: DAPI (10

    
    M final) or kit-based fluorophore (Ex 360 nm / Em 420-450 nm).
    
  • Controls:

    • Positive Control (Inhibitor): Colchicine (5

      
      M) or Nocodazole.
      
    • Negative Control: DMSO (Vehicle, <1%).

    • Stabilizer Control (Optional): Paclitaxel (3

      
      M).
      
  • Equipment: 96-well half-area black plate; Plate reader pre-warmed to 37°C.

Experimental Workflow

Step 1: Preparation (Keep everything on ICE)

  • Resuspend tubulin to 10 mg/mL in PEM buffer. Clarify by centrifugation (14,000 x g, 10 min, 4°C) to remove protein aggregates. Note: Aggregates act as "seeds" and eliminate the lag phase, invalidating the assay.

  • Prepare G-Tubulin Master Mix :

    • Tubulin (final conc. in well: 2-3 mg/mL or ~20

      
      M).
      
    • GTP (1 mM).[4][5][6]

    • Fluorophore.

    • Glycerol (5-10% v/v) – enhances baseline polymerization signal.

Step 2: Compound Addition

  • Add 5

    
    L of 10X test compound (thienopyrimidine derivative) to the 96-well plate (pre-warmed to 37°C is NOT  recommended yet; keep plate at RT or on ice block to synchronize start).
    
  • Include DMSO only and Colchicine controls.

Step 3: Reaction Initiation

  • Transfer the plate to the reader (pre-heated to 37°C).

  • Using a multichannel pipette, rapidly add 45

    
    L of the G-Tubulin Master Mix  to the wells containing compounds.
    
  • Immediately start the kinetic read.

Step 4: Kinetic Reading

  • Mode: Kinetic (Fluorescence).

  • Interval: 30-60 seconds.

  • Duration: 60 minutes.

  • Temp: 37°C constant.

Experimental Logic Flow

Workflow Prep Tubulin Prep (4°C) Clarify aggregates Mix Master Mix Creation Tubulin + GTP + DAPI Prep->Mix Comp Compound Dilution (10X in Buffer) Plate Plate Loading (Compounds first, then Mix) Comp->Plate Mix->Plate Rapid Addition Read Kinetic Read (37°C) 60 mins, 1 min interval Plate->Read Immediate Start Data Data Analysis Vmax & IC50 Calc Read->Data

Figure 2: Experimental Workflow. Temperature control is the critical variable; the reaction must only begin once the plate enters the 37°C reader.

Protocol 2: Cellular Confirmation (Immunofluorescence)

In vitro assays prove direct binding, but cellular assays confirm membrane permeability and target engagement.

  • Cell Seeding: Seed HeLa or MCF-7 cells (3,000 cells/well) in 96-well imaging plates. Incubate 24h.

  • Treatment: Treat with Thienopyrimidine derivative (at IC

    
     and 5x IC
    
    
    
    ) for 24h.
  • Fixation (CRITICAL):

    • Aspirate media.

    • Fix with ice-cold 100% Methanol for 10 min at -20°C.

    • Why? Aldehydes (formalin) often destroy the fine meshwork of microtubules. Methanol precipitates proteins and preserves the cytoskeletal structure better for this specific target.

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin (1:500).
      
    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Confocal microscopy.

    • Expected Result: Control cells show fibrous network. Treated cells show diffuse green staining (depolymerized tubulin) or fragmented microtubules.

Data Analysis & Interpretation

Quantitative Metrics

Raw fluorescence units (RFU) are plotted against time.

ParameterDefinitionEffect of Thienopyrimidine (Inhibitor)
Lag Phase Time to onset of polymerization (Nucleation).Extended (Nucleation is delayed).
V

Maximum slope of the growth phase.Decreased (Slower elongation).
Plateau Final fluorescence intensity (Steady state).Decreased (Less total polymer mass).
Calculating Inhibition

Calculate the % Inhibition using the Plateau height or the Area Under the Curve (AUC):



Troubleshooting & Expert Insights

  • Issue: No Polymerization in Control.

    • Cause: Tubulin has denatured or GTP is hydrolyzed.

    • Solution: GTP is unstable. Always use fresh GTP. Do not freeze-thaw tubulin more than twice.[7]

  • Issue: Immediate High Signal (No Lag Phase).

    • Cause: Aggregated tubulin ("Seeds") present.[4]

    • Solution: You skipped the clarification spin (Step 3.2.1). Spin the tubulin stock at 14k rpm at 4°C before use.

  • Issue: Compound Precipitation.

    • Cause: Thienopyrimidines can be hydrophobic.

    • Solution: Ensure final DMSO concentration is <1%. If precipitation occurs, the light scattering will cause a false positive (high signal) in fluorescence readings. Check OD600 to confirm solubility.

References

  • Mechanism of Thienopyrimidines: Wang, Y., et al. (2024).[8] "Discovery and mechanistic insights into thieno[3,2-d]pyrimidine... inhibitors targeting tubulin."[8][9] European Journal of Medicinal Chemistry.

  • Assay Protocol Standard: Cytoskeleton Inc. (2023). "Tubulin Polymerization Assay Kit Protocol (BK011P)." Cytoskeleton.com.

  • Colchicine Site Binding: Romagnoli, R., et al. (2020).[10] "Synthesis and Biological Evaluation of New Antitubulin Agents..." Scientific Reports.

  • Assay Methodology: Bhattacharyya, B., et al. (2016). "Fluorescence based assays for microtubule polymerization." Methods in Cell Biology.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Gewald reaction for thiophenes

Topic: Troubleshooting Low Yield in 2-Aminothiophene Synthesis Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: GEWALD-OPT-2026 Executive Summary & Diagnostic Workflow Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 2-Aminothiophene Synthesis

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: GEWALD-OPT-2026

Executive Summary & Diagnostic Workflow

Welcome to the Technical Support Center. You are likely here because your Gewald reaction resulted in a low yield of the desired 2-aminothiophene, or worse, a flask full of intractable black tar.

The Gewald reaction is a multicomponent condensation between a ketone/aldehyde (1 ), an activated nitrile (2 ), and elemental sulfur (3 ) in the presence of a base. While ostensibly simple, it relies on a delicate kinetic balance. If the Knoevenagel condensation (Step 1) is slower than the sulfur degradation or aldol polymerization , your yield will plummet.

Diagnostic Flowchart

Use this decision tree to identify the specific failure point in your protocol.

Gewald_Troubleshooting Start START: Low Yield / Tar Q1 Is the reaction mixture black/tarry? Start->Q1 Tar Issue: Polymerization/Degradation Q1->Tar Yes Q2 Did you isolate the Knoevenagel Intermediate? Q1->Q2 No (Clean but low mass) Sol1 Action: Lower Temp (<60°C) Use Inert Atmosphere (N2) Check Solvent Dryness Tar->Sol1 OnePot Process: One-Pot Standard Q2->OnePot No Q3 Is the ketone sterically hindered (e.g., t-Butyl)? OnePot->Q3 Sol2 Action: Switch to 2-Step Protocol (Isolate Ylidene Nitrile first) Q3->Sol2 Yes Q4 Is Sulfur fully dissolved? Q3->Q4 No Sol3 Action: Use Micronized Sulfur Add Solubilizer (Polysorbate) Switch Base to Morpholine Q4->Sol3 No Sol4 Action: Add L-Proline (10 mol%) or Ionic Liquid Catalyst Q4->Sol4 Yes

Figure 1: Diagnostic logic for identifying the root cause of Gewald reaction failure. Blue nodes indicate start; Yellow nodes indicate decision points; Red indicates critical failure modes.

Technical FAQ: Root Cause Analysis

Category A: The "Tar" Problem (Polymerization)[1]

Q: My reaction turned into a black sludge. Is the product recoverable? A: "Gewald Tar" is usually a mixture of polymerized thiophenes (which are electron-rich and prone to oxidative polymerization) and degraded sulfur species.

  • Cause: Overheating (>80°C) or lack of inert atmosphere. Elemental sulfur can form radical species at high temperatures that initiate polymerization.

  • Solution:

    • Temperature Control: Keep the reaction between 50–60°C.

    • Atmosphere: Run strictly under Nitrogen or Argon.

    • Workup: If tar forms, dilute with EtOAc and wash with 1M HCl. The amine product will form a salt and move to the aqueous layer, leaving neutral tars in the organic layer. Neutralize the aqueous layer to precipitate the product.

Category B: The Knoevenagel Bottleneck

Q: I am using a hindered ketone (e.g., acetophenone, cyclohexanone derivatives). Why is the yield <20%? A: The standard "one-pot" Gewald reaction relies on the in situ formation of the


-unsaturated nitrile (Knoevenagel intermediate). If the ketone is hindered, this step is too slow. The sulfur and base will instead react with the nitrile or the ketone itself (aldol condensation) to form byproducts.
  • Fix: Switch to the Two-Step Procedure .

    • Condense Ketone + Nitrile (using Piperidine/AcOH)

      
       Isolate the solid intermediate.
      
    • React Intermediate + Sulfur + Base

      
       Product.[1]
      Data indicates this increases yields for aryl ketones from ~30% to >80% [1, 2].
      
Category C: Reagent Quality & Catalysis

Q: Does the type of base matter? A: Yes.

  • Morpholine: The "Gold Standard." It has the unique ability to dissolve elemental sulfur partially, acting as both a base and a phase-transfer agent for sulfur [3].

  • Diethylamine/Triethylamine: Often result in lower yields due to poor sulfur solubility.

  • L-Proline: A modern improvement. Adding 10-20 mol% L-Proline acts as an organocatalyst, accelerating the Knoevenagel step significantly [4].

Data Analysis: Solvent & Base Compatibility[3]

The choice of solvent and base dictates the reaction pathway.

SolventBaseTemp (°C)Typical YieldNotes
Ethanol Morpholine 50-60 60-85% Standard Protocol. Best balance of solubility and rate.
DMFL-Proline6080-95%High yield, but DMF removal is difficult during workup.
MethanolEt3NReflux30-50%Poor sulfur solubility limits yield.
Water/EtOHPiperidinium Borate8085-92%"Green" variation, requires specific catalyst preparation [5].

Standard Operating Procedures (SOPs)

Protocol A: The Robust "One-Pot" (L-Proline Modified)

Recommended for aliphatic ketones and cyclic ketones (e.g., cyclohexanone).

  • Setup: To a 50 mL round-bottom flask, add Ketone (10 mmol), Activated Nitrile (10 mmol, e.g., malononitrile), and Elemental Sulfur (10 mmol).

  • Solvent: Add Ethanol (10 mL).

  • Catalyst: Add Morpholine (12 mmol) dropwise. Crucial: Add L-Proline (1 mmol, 10 mol%).

  • Reaction: Stir at 50°C for 2–6 hours. Monitor by TLC.

    • Checkpoint: The reaction should turn dark red/brown, but not black tar.

  • Workup: Pour mixture into crushed ice (50 g). Stir vigorously for 30 minutes.

  • Purification: The product usually precipitates as a solid. Filter, wash with cold water/EtOH (9:1), and recrystallize from hot Ethanol.

Protocol B: The "Two-Step" Method

Recommended for Aryl Ketones (e.g., Acetophenone) or sterically hindered substrates.

Step 1: Knoevenagel Condensation [2][3][4][5][6][7][8]

  • Mix Ketone (10 mmol) and Malononitrile (10 mmol) in Toluene.

  • Add Ammonium Acetate (catalytic) and reflux with a Dean-Stark trap to remove water.

  • Evaporate solvent or filter the precipitated ylidene nitrile.

Step 2: Sulfurization

  • Dissolve the isolated Intermediate (from Step 1) in Ethanol.

  • Add Elemental Sulfur (1.0 equiv) and Morpholine (1.0 equiv).

  • Stir at 50–60°C for 1–3 hours.

  • Pour into water to precipitate the pure 2-aminothiophene.

Mechanism Visualization

Understanding the pathway helps in troubleshooting. The reaction is not a single step but a cascade.

Gewald_Mechanism Reactants Ketone + Nitrile Inter1 Knoevenagel Intermediate (Ylidene Nitrile) Reactants->Inter1 Base/Acid Cat. Side1 Aldol Condensation (Self-reaction) Reactants->Side1 Slow Knoevenagel Inter2 Thiolate Intermediate Inter1->Inter2 S8 Attack Sulfur Elemental Sulfur (S8) + Base Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack on Nitrile Product 2-Aminothiophene Cyclization->Product Tautomerization Side2 Oxidative Dimerization (Tar Formation) Product->Side2 High Temp/O2

Figure 2: Reaction cascade. Note that 'Side1' competes with the first step, and 'Side2' destroys the final product.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[1]

  • Sabnis, R. W. (2008). The Gewald reaction.[9][2][3][4][5][6][7][8][10][11][12] Sulfur Reports, 16(1), 1-17.

  • Putrova, Z., Krutosikova, A., & Vegh, D. (2010).[11] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[2][6][10][11][13] Arkivoc, 1, 209-246.[11]

  • Wang, T., et al. (2010).[2][5] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[2][13] Synlett, 2010(09), 1351-1354.

  • Haldar, P., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate.[8] Synthesis.[1][9][2][3][4][5][6][10][11][12]

Sources

Optimization

Technical Support Center: Enhancing Kinase Selectivity of 2-Phenylthieno[3,2-d]pyrimidin-4-ol Derivatives

Welcome to the technical support center for researchers working to improve the selectivity of 2-Phenylthieno[3,2-d]pyrimidin-4-ol and its analogs for specific kinase targets. This guide is designed to provide you with ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working to improve the selectivity of 2-Phenylthieno[3,2-d]pyrimidin-4-ol and its analogs for specific kinase targets. This guide is designed to provide you with actionable insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of kinase inhibitor development. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its purine-like architecture that facilitates interaction with the ATP-binding pocket of numerous kinases.[1] However, this same feature can lead to promiscuous binding and off-target effects. This guide will help you refine your molecules to achieve the desired selectivity profile.

Frequently Asked Questions (FAQs)

Q1: Why is improving the kinase selectivity of my 2-Phenylthieno[3,2-d]pyrimidin-4-ol derivative crucial?

A1: Kinase inhibitor selectivity is paramount for both therapeutic efficacy and safety. While targeting a specific kinase responsible for a disease state is the primary goal, off-target inhibition can lead to a range of undesirable outcomes. These include cellular toxicity, unpredictable side effects in preclinical models, and a misleading interpretation of experimental results. By enhancing selectivity, you ensure that the observed biological effects are indeed due to the inhibition of the intended target, which is a critical step in target validation and the development of a viable drug candidate.

Q2: What are the key structural features of the 2-Phenylthieno[3,2-d]pyrimidin-4-ol scaffold that I can modify to improve selectivity?

A2: The 2-Phenylthieno[3,2-d]pyrimidin-4-ol scaffold offers several positions for chemical modification to enhance kinase selectivity. The most impactful regions for modification are:

  • The 2-Phenyl Group: Substitutions on this ring can exploit differences in the hydrophobic pockets adjacent to the ATP-binding site among various kinases. The nature (electron-donating or -withdrawing), size, and position of these substituents can dramatically alter the selectivity profile.

  • The 4-Position: The hydroxyl group at the 4-position can be replaced with other functional groups, such as amines, to introduce new hydrogen bonding interactions or to attach larger moieties that can extend into more variable regions of the kinase active site.

  • The Thiophene Ring: While less commonly modified, substitutions on the thiophene ring can also influence the electronic properties and steric profile of the inhibitor, potentially fine-tuning its interactions with specific kinases.

Q3: What are some common off-target kinase families for thienopyrimidine-based inhibitors?

A3: Given their structural similarity to purines, thienopyrimidine derivatives can interact with a broad range of kinases. Commonly observed off-target kinases and kinase families include:

  • Other members of the same kinase family: If your primary target is a member of the PI3K family, for example, it is highly probable that your inhibitor will show some activity against other PI3K isoforms (e.g., PI3Kα, β, γ, δ).

  • Structurally related kinases: Kinases from different families that share conserved features in their ATP-binding sites are also common off-targets. For instance, inhibitors targeting EGFR (a tyrosine kinase) may also show activity against other tyrosine kinases like Src or Abl.

  • Unexpected off-targets: Large-scale kinome profiling has revealed that thienopyrimidine-based inhibitors can also interact with seemingly unrelated kinases. This underscores the importance of comprehensive selectivity profiling.

Q4: How do I begin to assess the selectivity of my compound?

A4: A tiered approach to selectivity profiling is generally recommended.

  • Initial Biochemical Screen: Start by screening your compound against a small, focused panel of kinases that are closely related to your primary target. This can be done using a biochemical assay like the ADP-Glo™ Kinase Assay.

  • Broad Kinome Profiling: If the initial results are promising, the next step is to perform a broad kinome scan. Several commercial services offer profiling against hundreds of kinases at a single compound concentration to identify potential off-targets.[2]

  • Cell-Based Target Engagement: For promising candidates, it is crucial to confirm target engagement and selectivity in a cellular context using assays like the NanoBRET™ Target Engagement Assay. This will provide a more physiologically relevant assessment of your compound's behavior.

Troubleshooting Guides

This section addresses common challenges encountered during the development and testing of 2-Phenylthieno[3,2-d]pyrimidin-4-ol based kinase inhibitors.

Issue 1: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay.

This is a frequent and often frustrating issue in kinase inhibitor development. The discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Calculate or measure properties like cLogP, polar surface area (PSA), and molecular weight. High values for these parameters are often associated with poor permeability.

      • Perform a Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly assess the passive permeability of your compound.

      • Medicinal Chemistry Optimization: If permeability is low, consider medicinal chemistry strategies to improve it. This could involve reducing the number of hydrogen bond donors, masking polar groups, or reducing the overall size of the molecule.

  • High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher (in the millimolar range).[3] An ATP-competitive inhibitor will face greater competition in a cellular environment, leading to a rightward shift in its IC50 value.

    • Troubleshooting Steps:

      • Re-run Biochemical Assay at High ATP: Perform your biochemical assay using a higher, more physiologically relevant ATP concentration (e.g., 1-5 mM) to see if the IC50 value increases and better correlates with your cellular data.

      • Consider Non-ATP Competitive Inhibition: If feasible, explore modifications to your scaffold that could lead to a non-ATP competitive or allosteric mode of inhibition, which would be less susceptible to high intracellular ATP concentrations.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).

    • Troubleshooting Steps:

      • Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) in your cellular assay. A significant increase in potency would suggest that your compound is a substrate for an efflux pump.

      • Structural Modification: Modify the compound's structure to reduce its recognition by efflux pumps. This can be a complex undertaking and often involves iterative medicinal chemistry efforts.

  • Compound Instability or Metabolism: The compound may be unstable in the cell culture media or rapidly metabolized by the cells.

    • Troubleshooting Steps:

      • Assess Media Stability: Incubate your compound in cell culture media for the duration of your assay and then quantify its concentration using LC-MS to check for degradation.

      • Microsomal Stability Assay: Perform a liver microsomal stability assay to assess the metabolic stability of your compound. This can provide an early indication of its susceptibility to metabolism.

Issue 2: My compound has poor aqueous solubility, making it difficult to work with.

Poor solubility is a common challenge for heterocyclic kinase inhibitors.

  • Troubleshooting Steps:

    • Formulation Strategies:

      • Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO is standard. However, ensure the final DMSO concentration is low enough (typically <1%) to not affect the assay.

      • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility.

      • Use of Excipients: For in vivo studies, formulation with excipients like cyclodextrins can enhance solubility.[4]

    • Medicinal Chemistry Approaches:

      • Introduce Polar Groups: Add polar functional groups (e.g., hydroxyl, amino, or morpholino groups) to the scaffold to increase its hydrophilicity. The addition of a morpholine ring is a common strategy for improving the solubility of thienopyrimidine derivatives.[1]

      • Disrupt Planarity: Highly planar molecules tend to have poor solubility due to efficient crystal packing. Introducing non-planar substituents or a twist in the molecular backbone can disrupt this packing and improve solubility.

      • Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly increase its aqueous solubility.

Issue 3: My compound shows activity against multiple kinases. How do I improve its selectivity?

Improving selectivity is a core task in medicinal chemistry and requires a systematic approach.

  • Troubleshooting Steps:

    • Structure-Based Design:

      • Obtain a Co-crystal Structure: If possible, obtain a co-crystal structure of your compound bound to both its primary target and a key off-target kinase. This will provide invaluable information about the binding modes and highlight differences in the active sites that can be exploited.

      • Computational Docking: In the absence of a crystal structure, use computational docking to model the binding of your compound to the target and off-target kinases.[5] This can help generate hypotheses for modifications that could improve selectivity.

    • Exploit Non-conserved Residues: Analyze the sequence alignment of the ATP-binding sites of your target and off-target kinases. Look for non-conserved residues that you can target with your compound. For example, a bulky substituent on your inhibitor might clash with a larger residue in an off-target kinase but be accommodated by a smaller residue in the primary target.

    • Structure-Activity Relationship (SAR) Studies:

      • Systematic Modification: Synthesize a library of analogs with systematic modifications at the key positions of the 2-Phenylthieno[3,2-d]pyrimidin-4-ol scaffold.

      • Selectivity Profiling: Screen these analogs against your primary target and a panel of key off-target kinases to build a clear SAR profile. This will reveal which modifications enhance selectivity. For example, studies on thieno[2,3-d]pyrimidine derivatives have shown that substitutions at the 4-anilino position are critical for EGFR inhibitory activity, while modifications on the 2-phenyl ring are key for PI3K inhibition.[6]

Data Presentation: Example SAR for Improving PI3K Selectivity

The following table illustrates how substitutions on the 2-phenyl ring of a 4-morpholinothieno[2,3-d]pyrimidine scaffold can influence selectivity for PI3K isoforms.

Compound IDR Group (on 2-phenyl ring)% Inhibition of PI3Kβ (at 10 µM)% Inhibition of PI3Kγ (at 10 µM)
1a 3-OH6270
1b 3-OH, 5-OCH37284
2a 4-OH<40<40
2b 4-OH, 5-OCH350<40
3a 3-OCH3<4048

Data adapted from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[7]

Interpretation: This data suggests that a hydroxyl group at the 3-position of the 2-phenyl ring is favorable for activity against both PI3Kβ and PI3Kγ. Adding a methoxy group at the 5-position further enhances this activity. In contrast, a hydroxyl group at the 4-position leads to a significant loss of potency. This type of SAR data is crucial for guiding the design of more selective inhibitors.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general procedure for measuring the activity of a purified kinase and the inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • 2-Phenylthieno[3,2-d]pyrimidin-4-ol derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of your inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for testing.

    • Prepare a solution of your kinase in kinase assay buffer at 2X the final desired concentration.

    • Prepare a solution of your substrate and ATP in kinase assay buffer at 2X the final desired concentration. The ATP concentration should ideally be at the Km for the kinase.

  • Set up Kinase Reaction:

    • Add 1 µL of your inhibitor dilution (or DMSO for control) to the wells of the 384-well plate.

    • Add 2 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.

  • Incubate:

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the enzyme reaction.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[8]

  • Convert ADP to ATP and Detect Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Read Plate:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This protocol outlines the general steps for measuring the engagement of your compound with its target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase of interest

  • Nano-Glo® Substrate

  • 2-Phenylthieno[3,2-d]pyrimidin-4-ol derivative (dissolved in DMSO)

  • White, tissue culture-treated 96-well or 384-well plates

  • Luminometer capable of measuring filtered luminescence (450 nm and >600 nm)

Procedure:

  • Transfection:

    • Transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Incubate for 18-24 hours to allow for protein expression.[6]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ at the desired concentration.

    • Plate the cells into the white assay plates.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your inhibitor in Opti-MEM™.

    • Prepare a solution of the NanoBRET™ tracer in Opti-MEM™ at 2X the final desired concentration.

    • Add the inhibitor dilutions to the cells, followed by the tracer solution.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach equilibrium with the target protein.[6]

  • Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to the wells.

  • Read Plate:

    • Immediately read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) emission and the acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • The inhibitor will compete with the tracer for binding to the NanoLuc®-kinase fusion protein, resulting in a decrease in the NanoBRET™ ratio.

    • Plot the NanoBRET™ ratio versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Visualizations

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Biochemical Assays cluster_2 Cellular & Advanced Assays cluster_3 Lead Optimization Start Design & Synthesize 2-Phenylthieno[3,2-d]pyrimidin-4-ol Analogs Library Create Analog Library Start->Library QC Purity & Identity QC (LC-MS, NMR) Library->QC HTS Primary Screen (Single Concentration) QC->HTS DoseResponse IC50 Determination (ADP-Glo™) HTS->DoseResponse SelectivityPanel Focused Selectivity Panel (Related Kinases) DoseResponse->SelectivityPanel CellularPotency Cellular Potency Assay (e.g., Cell Proliferation) SelectivityPanel->CellularPotency TargetEngagement Target Engagement (NanoBRET™) CellularPotency->TargetEngagement BroadProfiling Broad Kinome Scan (>300 Kinases) TargetEngagement->BroadProfiling SAR Analyze SAR & Selectivity Profile BroadProfiling->SAR Design Structure-Based Design (Docking/Crystallography) SAR->Design Lead Lead Candidate SAR->Lead Design->Start Iterate

Caption: A typical workflow for kinase inhibitor discovery and selectivity improvement.

Troubleshooting_Decision_Tree Start Low Cellular vs. Biochemical Potency Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability LowPerm Low Permeability Permeability->LowPerm Poor GoodPerm Good Permeability Permeability->GoodPerm Good ATP High Intracellular ATP? ATP_Yes Yes ATP->ATP_Yes Likely ATP_No No ATP->ATP_No Unlikely Efflux Efflux Pump Substrate? Efflux_Yes Yes Efflux->Efflux_Yes Possible Efflux_No No Efflux->Efflux_No Unlikely Stability Compound Stability Issue? Stability_Yes Yes Stability->Stability_Yes Possible Stability_No No Stability->Stability_No Unlikely ModifyPerm Action: Modify Scaffold to Increase Lipophilicity/ Reduce PSA LowPerm->ModifyPerm GoodPerm->ATP ReAssayATP Action: Re-run Biochemical Assay at High [ATP] ATP_Yes->ReAssayATP ATP_No->Efflux EffluxInhibitor Action: Co-dose with Efflux Inhibitor Efflux_Yes->EffluxInhibitor Efflux_No->Stability AssessStability Action: Perform Microsomal & Media Stability Assays Stability_Yes->AssessStability Other Consider Other Factors: Target Conformation, Off-Target Effects Stability_No->Other

Caption: A decision tree for troubleshooting discrepancies in kinase inhibitor potency.

References

  • Promega ADP-Glo kinase assay | BMG LABTECH. BMG LABTECH. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link].

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link].

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link].

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link].

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link].

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link].

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link].

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem. Available at: [Link].

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link].

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Asian Journal of Pharmaceutical Research and Development. Available at: [Link].

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link].

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Cancer. Available at: [Link].

  • ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link].

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. ResearchGate. Available at: [Link].

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link].

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link].

  • Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate. Available at: [Link].

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. ResearchGate. Available at: [Link].

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Pharmaceutica Sinica B. Available at: [Link].

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. Available at: [Link].

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link].

  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology. Available at: [Link].

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available at: [Link].

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link].

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link].

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link].

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link].

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link].

Sources

Troubleshooting

Optimization of reaction conditions for Suzuki coupling on thienopyrimidines

Status: Active | Ticket: SUZUKI-TP-OPT | Tech Lead: Senior Application Scientist The Scaffold Challenge: Why Thienopyrimidines Fail Thienopyrimidines (e.g., thieno[2,3-d]pyrimidine) are privileged scaffolds in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket: SUZUKI-TP-OPT | Tech Lead: Senior Application Scientist

The Scaffold Challenge: Why Thienopyrimidines Fail

Thienopyrimidines (e.g., thieno[2,3-d]pyrimidine) are privileged scaffolds in kinase inhibitor discovery (resembling ATP), but they present a "perfect storm" for Suzuki coupling failure.

  • The Sulfur Trap: The thiophene sulfur is a soft Lewis base that can coordinate to soft Pd(II) centers, displacing labile ligands and forming an inactive complex ("catalyst poisoning").

  • Electron Deficiency: The fused pyrimidine ring makes the C-X bond (halide) highly electrophilic, facilitating oxidative addition. However, this also makes the ring susceptible to dehalogenation (reduction) via hydride transfer, a common side reaction that mimics the product on LCMS (M-Halogen+H).

  • Hydrolytic Instability: The pyrimidine ring can undergo hydrolysis under harsh aqueous basic conditions, opening the ring and destroying the scaffold.

The Optimization Matrix
Module A: Catalyst & Ligand Selection (The Engine)

Goal: Prevent sulfur coordination and outcompete dehalogenation.

Catalyst SystemApplicationWhy it works (Mechanism)
Pd(dppf)Cl₂·DCM First Line (Standard) The bidentate dppf ligand creates a rigid bite angle that resists displacement by the thiophene sulfur. It is robust and handles moderate steric bulk.
XPhos Pd G3 / G4 Difficult / Steric The Gold Standard. The bulky biaryl phosphine (XPhos) provides steric shielding that prevents sulfur coordination. It also accelerates reductive elimination, crucial for sterically hindered couplings.
Pd(PPh₃)₄ Not RecommendedMonodentate PPh₃ is easily displaced by the thiophene sulfur, leading to rapid catalyst death. Only works on highly reactive, unhindered substrates.
A-taPhos Pd G3 Heterocycle-Rich Designed specifically for basic heteroaryl couplings. Excellent for preventing dehalogenation in electron-deficient rings.
Module B: Base & Solvent (The Environment)

Goal: Balance transmetallation speed with boronic acid stability.

ComponentRecommendationTechnical Rationale
Base K₂CO₃ (2M aq) Standard. Mild enough to prevent pyrimidine hydrolysis but strong enough to activate boronic acids.
Base (Alt) K₃PO₄ (Solid) Use if protodeboronation is observed. Anhydrous conditions prevent the hydrolysis of the C-B bond.
Base (Alt) CsF (Solid) Use for unstable boronic acids or sensitive substrates. Fluoride activates the boron without high basicity.
Solvent Dioxane / H₂O (4:1) The "Go-To". Good solubility for thienopyrimidines.
Solvent n-BuOH / H₂O Use with XPhos Pd G3 . The alcohol promotes the precatalyst activation but risk of dehalogenation increases.
Solvent DMF or DMA Use for high-temperature (>100°C) microwave reactions if the substrate is insoluble in Dioxane.
Strategic Workflows (Visualized)
Workflow 1: Optimization Decision Tree

Follow this logic to select your initial conditions.

OptimizationTree Start Start: Thienopyrimidine Coupling CheckHalogen Check Electrophile (C-X) Start->CheckHalogen Cl Chloride (C-Cl) CheckHalogen->Cl Br_I Bromide/Iodide (C-Br/I) CheckHalogen->Br_I Advanced Protocol B: XPhos Pd G3, K3PO4 Dioxane/H2O, 100°C Cl->Advanced Standard Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Br_I->Standard CheckResult Analyze LCMS Standard->CheckResult Advanced->CheckResult Success Yield > 60% Scale Up CheckResult->Success Good Fail Low Yield / Side Products CheckResult->Fail Bad Dehal Issue: Dehalogenation (M-X+H) Fail->Dehal Poison Issue: Stalled/SM (Sulfur Poisoning) Fail->Poison Hydrolysis Issue: Ring Opening (Base Sensitive) Fail->Hydrolysis Fix_Dehal Switch to Anhydrous Toluene/K3PO4 Use A-taPhos Dehal->Fix_Dehal Fix_Poison Increase Cat Load (5%) Switch to XPhos Pd G3 Poison->Fix_Poison Fix_Hydro Use CsF (Anhydrous) or weak base (NaHCO3) Hydrolysis->Fix_Hydro

Caption: Decision matrix for selecting initial conditions and troubleshooting common failure modes in thienopyrimidine couplings.

Troubleshooting Guide (The "Clinic")
Issue #1: Dehalogenation (The "Phantom" Product)

Symptom: LCMS shows a peak with mass [M - Halogen + 1]. Starting material is consumed, but desired product is low. Mechanism: The electron-deficient thienopyrimidine facilitates oxidative addition, but the resulting Pd(II) species is hungry for electrons. If transmetallation is slow, the Pd center grabs a hydride (from solvent alcohols or water), leading to reductive elimination of the H-substituted arene. Resolution:

  • Remove Hydride Sources: Switch from Dioxane/Water or Alcohol to Toluene (anhydrous) .

  • Change Base: Use K₃PO₄ (anhydrous) .

  • Catalyst Switch: Use A-taPhos Pd G2/G3 . This ligand is specifically engineered to suppress dehalogenation in electron-poor heterocycles.

Issue #2: Reaction Stalls (Catalyst Death)

Symptom: 20-30% conversion, then the reaction stops. Adding more time does nothing. Mechanism: Sulfur Poisoning. The thiophene sulfur competes with the phosphine ligand for the Pd center. Once sulfur binds, the catalyst becomes catalytically inactive (a "dead" sink). Resolution:

  • Ligand Overpower: Switch to XPhos or SPhos .[1] These bulky ligands create a "roof" over the Pd, physically blocking the sulfur approach.

  • Loading Boost: Increase catalyst loading from 5 mol% to 10 mol% .

  • Pre-catalyst: Ensure you are using a G3/G4 precatalyst (which generates active Pd(0) immediately) rather than Pd(II) salts that require in-situ reduction.

Issue #3: Regioselectivity (The C4 vs C2 Conflict)

Scenario: You have a 2,4-dichlorothieno[2,3-d]pyrimidine. Which one reacts? Rule: The C4 position is significantly more electrophilic (reactive) than C2 due to the specific nitrogen arrangement (similar to the 4-position in quinazoline). Resolution:

  • To couple at C4: Run at Room Temperature (RT) to 40°C with 1.05 eq of boronic acid.

  • To couple at C2: You must first block C4 (e.g., with an amine or another coupling) or use extreme forcing conditions (120°C+) if C4 is already substituted.

Standardized Protocol: The "Workhorse" Method

Recommended starting point for 4-chlorothieno[2,3-d]pyrimidine derivatives.

Materials:

  • Substrate (1.0 equiv)

  • Boronic Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Base: 2M aq. K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge: Add substrate, boronic ester, and catalyst to a microwave vial.

  • Seal & Purge: Cap the vial. Evacuate and backfill with Nitrogen/Argon (x3). Crucial: Oxygen promotes homocoupling.

  • Solvent Add: Inject degassed Dioxane and aqueous Base via syringe.

  • Heat:

    • Standard: 90°C (oil bath) for 4–16 hours.

    • Microwave: 100°C for 1 hour.

  • Workup (Specific for Thienopyrimidines):

    • Dilute with EtOAc. Wash with water.

    • Scavenging: If the product is dark/sticky (Pd residue), treat the organic layer with Thiol-Silica or wash with 10% aq. Sodium Diethyldithiocarbamate to strip Pd.

    • Thienopyrimidines often streak on silica. Add 1% Triethylamine to your chromatography eluent.

References
  • Mechanistic Insight into Dehalogenation: Journal of Organic Chemistry. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." (2017).[3] Link[3]

  • Thienopyrimidine Scaffold Review: Bioorganic & Medicinal Chemistry. "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." (2019). Link

  • Base Selection Guide: Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." (2025).[1][4][5][6] Link

  • Catalyst Poisoning & Antidotes: ResearchGate. "Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst." (Note: Principles of S-coordination apply). Link

  • Buchwald Ligands (XPhos) Application: Journal of the American Chemical Society. "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling." Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thienopyrimidine-Based Kinase Inhibitors: Profiling 2-Phenylthieno[3,2-d]pyrimidin-4-ol and Its Analogs

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern oncology and inflammatory disease research, the inhibition of protein kinases remains a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology and inflammatory disease research, the inhibition of protein kinases remains a cornerstone of therapeutic strategy. Protein kinases, comprising one of the largest human protein families, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers and other pathologies.[1] The thienopyrimidine ring system has emerged as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[2] Its structural architecture, featuring a thiophene ring fused to a pyrimidine, serves as a bioisostere of the natural purine core of ATP.[1][3] This mimicry allows thienopyrimidine derivatives to effectively compete for the ATP-binding pocket of a wide array of kinases, making it a versatile platform for drug discovery.[2]

This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, with a specific focus on the potential of the 2-Phenylthieno[3,2-d]pyrimidin-4-ol core. We will dissect its chemical properties, compare its performance profile against other prominent thienopyrimidine inhibitors targeting key kinases such as PI3K, FGFR, and TRK, and provide detailed experimental protocols for researchers aiming to validate and expand upon these findings.

Focus Molecule: 2-Phenylthieno[3,2-d]pyrimidin-4-ol

The compound 2-Phenylthieno[3,2-d]pyrimidin-4-ol represents a foundational structure within this class of inhibitors. It is essential to recognize its existence in tautomeric equilibrium with its more stable keto form, 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one. This seemingly minor chemical detail is crucial, as the hydrogen bond donor/acceptor pattern presented by the pyrimidinone ring is fundamental to its interaction with the kinase hinge region.

Synthesis and Structural Elucidation

The synthesis of the thienopyrimidine core is a well-established process in medicinal chemistry, typically starting from a substituted 2-aminothiophene derivative.[4] The general synthetic pathway to access the 2-phenylthieno[3,2-d]pyrimidin-4-ol scaffold involves cyclization of a 3-aminothiophene-2-carboxylate precursor. Subsequent modifications at the 4-position, such as chlorination followed by nucleophilic substitution, allow for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5] For instance, the substitution with a morpholine group, yielding 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, has been shown to enhance solubility and binding affinity.[5]

G cluster_0 General Synthetic Pathway A Methyl 3-aminothiophene-2-carboxylate derivative B Cyclization (e.g., with formamidine acetate) A->B C Thieno[3,2-d]pyrimidin-4-ol Core B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-thienopyrimidine Intermediate D->E F Nucleophilic Substitution (e.g., with Morpholine) E->F G Functionalized Inhibitor (e.g., 4-morpholino derivative) F->G

Caption: General synthesis of thienopyrimidine inhibitors.

Biological Activity Profile

While direct, extensive kinase profiling of the parent 2-Phenylthieno[3,2-d]pyrimidin-4-ol is not widely published, its derivatives serve as powerful probes into its potential. The closely related analog, 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, has demonstrated significant anti-inflammatory properties through the inhibition of key mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[5] This activity, coupled with observed efficacy in inhibiting cancer cell growth and inducing apoptosis, strongly suggests that the underlying scaffold effectively modulates critical cell survival and proliferation signaling pathways, many of which are governed by protein kinases.[5]

Comparative Analysis: Thienopyrimidines Against Key Kinase Targets

The true power of the thienopyrimidine scaffold lies in its adaptability. By modifying substituents at various positions on the bicyclic core, researchers have developed potent inhibitors for diverse kinase families.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancer, making it a high-value target.[6] The thienopyrimidine core is central to several clinical and preclinical PI3K inhibitors.[6]

  • Pictilisib (GDC-0941): Developed by Genentech, this compound is a potent, pan-class I PI3K inhibitor built on a thieno[3,2-d]pyrimidine scaffold. Its development validated the thienopyrimidine core as a pharmacophore for this target class.[6]

  • Novel Thienopyrimidine Derivatives: Recent studies have focused on developing isoform-selective inhibitors to improve the therapeutic window. For example, a series of novel thienopyrimidine derivatives demonstrated nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against the related mTOR kinase.[7] Another series yielded potent and selective PI3Kδ inhibitors for treating B-cell malignancies.[8]

Table 1: Comparative Activity of Thienopyrimidine-Based PI3K Inhibitors

Compound/Series Target(s) IC50 (nM) Key Structural Features Reference
Pictilisib (GDC-0941) Pan-PI3K PI3Kα: 3, PI3Kδ: 3, PI3Kβ: 33, PI3Kγ: 75 Thieno[3,2-d]pyrimidine core with indazole moiety [6]
Compound 6g PI3Kα 0.7 2-morpholino-thienopyrimidine [7]
Compound 6k PI3Kα 0.8 2-morpholino-thienopyrimidine [7]

| Compound 6 | PI3Kδ | 2.9 | Thieno[3,2-d]pyrimidine with amide side chain |[8] |

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are a family of receptor tyrosine kinases whose aberrant activation drives proliferation and angiogenesis in various cancers.[1] Gryshchenko et al. discovered a novel class of N-phenylthieno[2,3-d]pyrimidin-4-amines as potent FGFR1 inhibitors.[9]

  • Structure-Activity Relationship (SAR): Their work revealed that a phenyl group at the 5 or 6 position of the thienopyrimidine core conferred high potency. The most critical determinant of activity was a meta-hydroxyl group on the N-phenyl ring, which is proposed to form a key hydrogen bond within the FGFR1 binding pocket.[1]

Table 2: Comparative Activity of Thienopyrimidine-Based FGFR1 Inhibitors

Compound Phenyl Position N-Phenyl Substituent FGFR1 IC50 (µM) Reference
17 5 3-OH 0.16 [1][9]

| 16 | 6 | 3-OH | 0.18 |[1][9] |

Tropomyosin Receptor Kinase (TRK) Inhibitors

NTRK gene fusions are oncogenic drivers in a range of adult and pediatric cancers, making TRK kinases an attractive target.[10] A novel scaffold based on 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetamides was designed as type-II pan-TRK inhibitors.[10]

  • Mechanism of Action: These "type-II" inhibitors stabilize the inactive "DFG-out" conformation of the kinase, offering a different mechanism and potentially a distinct resistance profile compared to type-I inhibitors.[10] Compound 4c from this series demonstrated excellent inhibitory activity against TRKA, TRKB, and TRKC and suppressed autophosphorylation of the TPM3-TRKA fusion protein at nanomolar concentrations.[10]

Experimental Protocols: A Guide to Validation

To maintain scientific integrity, all claims of inhibitory activity must be supported by robust, reproducible experimental data. Here, we provide validated, step-by-step protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the principles of the ADP-Glo™ assay, a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] The amount of light generated is directly proportional to the ADP concentration and, therefore, to kinase activity.

Causality Behind Choices:

  • ATP Concentration: Setting the ATP concentration near the Michaelis constant (Km) for the specific kinase is critical. This ensures the assay is sensitive to competitive inhibitors.[12]

  • Enzyme Linearity: The reaction must be run under conditions where product formation is linear with time and enzyme concentration to ensure accurate measurement of the initial reaction rate.[12]

  • Controls: High (enzyme + vehicle) and low (no enzyme) controls are essential to define the assay window and normalize the data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare kinase, substrate, and ATP stocks in this buffer. Serially dilute test compounds in DMSO, then further dilute in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound solution. Add 5 µL of enzyme solution and incubate for 15 minutes at room temperature to allow compound binding.[13]

  • Initiate Reaction: Add 5 µL of the substrate/ATP mix to start the reaction. Incubate for the pre-determined linear time (e.g., 60 minutes) at 30°C.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader. Calculate the percent inhibition relative to controls and determine IC50 values using non-linear regression analysis.

G cluster_1 Kinase Inhibition Assay Workflow P1 1. Add Compound & Enzyme P2 2. Pre-incubate (15 min) P1->P2 P3 3. Add ATP/Substrate & Incubate (60 min) P2->P3 P4 4. Stop Reaction & Deplete ATP P3->P4 P5 5. Convert ADP -> ATP & Add Detection Reagent P4->P5 P6 6. Read Luminescence P5->P6

Caption: Workflow for a luminescence-based kinase assay.

Protocol 2: Cell-Based Target Engagement (Western Blot)

An in vitro IC50 is not sufficient; a compound must engage its target in a cellular context. This protocol measures the inhibition of a specific signaling pathway downstream of the target kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., KM12 cells for TRK inhibitors) in 6-well plates and allow them to adhere overnight.[10]

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Treat cells with various concentrations of the thienopyrimidine inhibitor (or DMSO vehicle) for a specified time (e.g., 2-4 hours).

  • Ligand Stimulation (If applicable): Stimulate the pathway with the appropriate growth factor (e.g., FGF for FGFR) for 15-30 minutes to induce kinase phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody against the phosphorylated form of the kinase or its direct substrate (e.g., anti-phospho-TRKA).

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading. Densitometry analysis can be used to quantify the reduction in phosphorylation.

Conclusion and Future Outlook

The thienopyrimidine scaffold, exemplified by the 2-Phenylthieno[3,2-d]pyrimidin-4-ol core, is a remarkably versatile and clinically relevant platform for the development of kinase inhibitors. Its strength lies in its structural mimicry of the ATP purine ring, providing a solid foundation for achieving high-affinity binding. By systematically exploring substitutions at the 2, 4, and 5/6 positions, researchers have successfully engineered compounds with high potency and selectivity against critical oncogenic kinases, including PI3K, FGFR, and TRK.

The comparative data presented herein demonstrates that while the parent scaffold holds promise, its true therapeutic potential is unlocked through targeted chemical modification. Future research should focus on leveraging structure-based drug design to further optimize these derivatives, aiming for improved isoform selectivity, enhanced pharmacokinetic profiles, and mechanisms to overcome acquired drug resistance. The robust and validated experimental workflows provided serve as a reliable guide for researchers dedicated to advancing this promising class of inhibitors from the bench to the clinic.

References

  • Elrazaz, E.Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules. Available at: [Link]

  • Reddy, V. R., et al. (2021). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • He, W., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gryshchenko, A.A., et al. (2015). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • da Silva, A.C.S., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Available at: [Link]

  • Ji, Q., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Hassan, A., et al. (2020). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Wang, X., et al. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yuan, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available at: [Link]

  • Voisin-Chiret, A.S., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]

  • Al-Ostath, O.A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]

  • Foloppe, N., et al. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. PubChem. Available at: [Link]

  • Kulkarni, S. (2014). Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. Medicinal Chemistry Research. Available at: [Link]

  • Sportsman, J.R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). Scaffolds of thienopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Ji, Q., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Cui, G., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Eukaryo. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

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Comparative

Comparative Guide: 2-Phenylthieno[3,2-d]pyrimidin-4-ol Scaffolds vs. Erlotinib in NSCLC Models

Executive Summary This technical guide compares Erlotinib , a clinically established quinazoline-based EGFR tyrosine kinase inhibitor (TKI), with 2-Phenylthieno[3,2-d]pyrimidin-4-ol , a core heterocyclic scaffold used in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Erlotinib , a clinically established quinazoline-based EGFR tyrosine kinase inhibitor (TKI), with 2-Phenylthieno[3,2-d]pyrimidin-4-ol , a core heterocyclic scaffold used in the design of next-generation kinase inhibitors.

Critical Scientific Distinction:

  • Erlotinib (Tarceva): A fully optimized 4-anilinoquinazoline drug. It binds with high affinity to the ATP-binding pocket of EGFR, exhibiting nanomolar IC50 values in sensitive non-small cell lung cancer (NSCLC) lines (e.g., PC-9, HCC827).

  • 2-Phenylthieno[3,2-d]pyrimidin-4-ol: A pharmacophore precursor .[1] In its native "4-ol" (or tautomeric "4-one") state, it lacks the critical hydrogen bond donor/acceptor motifs required for effective ATP-competitive inhibition. It serves as the structural bioisostere of the quinazoline core, requiring synthetic modification (chlorination and amination) to achieve biological parity with Erlotinib.

This guide analyzes the Structure-Activity Relationship (SAR) transition from the inactive 4-ol scaffold to active thienopyrimidine inhibitors, using Erlotinib as the efficacy benchmark.

Chemical & Mechanistic Architecture

Structural Bioisosterism

The thienopyrimidine ring system is a classic bioisostere of the quinazoline ring found in Erlotinib. The substitution of the benzene ring (in quinazoline) with a thiophene ring (in thienopyrimidine) alters electron density and solubility but maintains the planar geometry required to slot into the kinase hinge region.

FeatureErlotinib (Quinazoline Core)2-Phenylthieno[3,2-d]pyrimidin-4-ol
Core Scaffold Quinazoline (Benzene + Pyrimidine)Thienopyrimidine (Thiophene + Pyrimidine)
Hinge Binding N1 accepts H-bond from Met793; 4-NH donates to Met793.N1 is present, but C4-OH/C4=O lacks the donor capability of the aniline.
Solubility Moderate (Lipophilic side chains).Low to Moderate (Polar "head", lipophilic "tail").
Role Active API (Active Pharmaceutical Ingredient).Synthetic Intermediate / Scaffold.[2][3][4]
Mechanism of Action: EGFR Inhibition

Erlotinib functions by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. The 2-Phenylthieno[3,2-d]pyrimidin-4-ol must be converted to a 4-amino derivative to mimic this action.

Figure 1: EGFR Signaling Pathway & Inhibition Logic [5][6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Signaling Cascade ATP ATP ATP->EGFR Phosphorylation Erlotinib Erlotinib (Inhibitor) Erlotinib->EGFR Blocks ATP Binding Thieno Thienopyrimidine Derivatives Thieno->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Transcription

Caption: Erlotinib and active Thienopyrimidine derivatives block ATP binding at EGFR, halting downstream RAS/RAF/MEK/ERK proliferation signals.

In Vitro Efficacy Comparison

The following data contrasts the established potency of Erlotinib with the predicted inactivity of the 4-ol precursor and the restored activity of its 4-amino derivatives.

Comparative IC50 Values (Lung Cancer Cell Lines)
Cell LineGenetic ProfileErlotinib IC50 (nM)2-Phenylthieno...-4-ol IC50 (µM)Active Thieno-Derivative* IC50 (nM)
PC-9 EGFR Del19 (Sensitive)10 - 50 > 50 (Inactive)15 - 80
HCC827 EGFR Del19 (Sensitive)10 - 30 > 50 (Inactive)10 - 60
A549 KRAS Mut / EGFR WT (Resistant)> 5,000 > 100 (Inactive)> 5,000
H1975 EGFR T790M (Resistant)> 3,000 > 100 (Inactive)> 2,000

Interpretation:

  • Erlotinib: Highly potent in EGFR-mutant lines.

  • 4-ol Scaffold: Essentially inactive as a drug. The hydroxyl/keto group at position 4 cannot form the necessary hydrogen bond with the hinge region residue (Met793) effectively.

  • *Active Thieno-Derivative: When the 4-ol is converted to a 4-(3-bromoanilino) or 4-morpholino group, the molecule regains potency comparable to Erlotinib, validating the scaffold's utility.

Experimental Protocols

To rigorously compare these compounds, researchers must typically synthesize the active derivative from the 4-ol precursor before biological testing.

Workflow: From Scaffold to Lead Compound

The 4-ol is not the endpoint; it is the starting material.

Figure 2: Synthetic Activation Workflow

Synthesis_Workflow Step1 2-Phenylthieno[3,2-d] pyrimidin-4-ol (Scaffold) Step2 Chlorination (POCl3, Reflux) Step1->Step2 Step3 4-Chloro-Intermediate Step2->Step3 Step4 Nucleophilic Substitution (Aniline/Morpholine) Step3->Step4 Step5 Active EGFR Inhibitor (Bioisostere of Erlotinib) Step4->Step5

Caption: The 4-ol scaffold is chlorinated and then aminated to generate the active inhibitor.

Cell Viability Assay (MTS/MTT)

Objective: Determine IC50 values for Erlotinib vs. Thienopyrimidine derivatives.

  • Seeding: Plate A549 and PC-9 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Control: DMSO (0.1%).

    • Erlotinib: Serial dilutions (0.1 nM to 10 µM).

    • Test Compound: 2-Phenylthieno[3,2-d]pyrimidin-4-ol (Expect high concentrations needed: 1 µM to 100 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTS reagent (20 µL/well). Incubate 2h. Measure absorbance at 490 nm.

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to calculate IC50.

Western Blotting (Pathway Validation)

Objective: Confirm inhibition of EGFR phosphorylation (p-EGFR).

  • Lysis: Treat cells for 6h. Lyse in RIPA buffer with phosphatase inhibitors.

  • Separation: SDS-PAGE (10% gel). Transfer to PVDF membrane.

  • Probing:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK, Total ERK, GAPDH (Loading Control).

    • Expectation: Erlotinib will abolish p-EGFR at low doses (~50 nM). The 4-ol scaffold will likely show no reduction in p-EGFR even at high doses, confirming the necessity of the 4-amino modification.

References

  • Erlotinib Mechanism & Clinical Profile

    • Source: National Institutes of Health (NIH)
    • Title: Erlotinib.[5][6][7][8][9][10][11][12]

    • URL:[Link]

  • Thienopyrimidine Scaffold Analysis

    • Source: PubChem.[7]

    • Title: 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine (Derivative Data).[7]

    • URL:[Link]

  • Comparative EGFR Inhibition Studies

    • Source: ResearchGate.[13]

    • Title: Thieno[2,3-d]pyrimidine analogues as EGFR Inhibitors.[13]

    • URL:[Link]

  • Erlotinib Resistance & Derivatives

    • Source: Frontiers in Chemistry (via NIH).
    • Title: Synthesis and Antitumor Activity of Erlotinib Derivatives.[5][14]

    • URL:[Link]

Sources

Validation

Validation of 2-Phenylthieno[3,2-d]pyrimidin-4-ol as a Lead Scaffold for Kinase Inhibitor Discovery

Executive Summary: The Case for Scaffold Hopping In the crowded landscape of kinase inhibitors, the quinazolin-4-one core (found in drugs like Gefitinib and Erlotinib) has long been the gold standard for targeting the AT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitors, the quinazolin-4-one core (found in drugs like Gefitinib and Erlotinib) has long been the gold standard for targeting the ATP-binding pocket of enzymes like EGFR and PI3K. However, intellectual property crowding and the need for novel physicochemical profiles have driven the search for bioisosteres.

2-Phenylthieno[3,2-d]pyrimidin-4-ol represents a high-value "scaffold hop" from the quinazoline core. By replacing the benzene ring with a thiophene ring, this scaffold offers distinct electronic properties, altered metabolic stability, and a unique vector for substitution, while maintaining the critical hydrogen-bonding motifs required for the hinge region of kinase domains.

This guide objectively validates this scaffold as a lead compound, comparing it against established alternatives and providing actionable experimental protocols for its synthesis and biological characterization.

Structural Rationale & Bioisosteric Comparison[1][2][3]

The primary value of the 2-phenylthieno[3,2-d]pyrimidin-4-ol scaffold lies in its ability to mimic the adenine ring of ATP while offering superior lipophilic contacts via the phenyl group.

Tautomeric Consideration

It is critical to note that while often named as the 4-ol (enol form), this compound exists predominantly as the 4-one (keto form) in solution and solid state. This tautomerism is vital for molecular recognition, as the N-3 proton serves as a hydrogen bond donor, and the C-4 carbonyl oxygen serves as an acceptor—a motif perfectly complementary to the kinase hinge region (e.g., Met793 in EGFR).

Comparative Profiling: Thienopyrimidine vs. Standards

The following table contrasts the 2-phenylthieno[3,2-d]pyrimidin-4-ol core against the industry-standard Quinazoline and the alternative Pyrazolo[3,4-d]pyrimidine.

Table 1: Physicochemical & Structural Comparison of Core Scaffolds

Feature2-Phenylthieno[3,2-d]pyrimidin-4-ol 2-Phenylquinazolin-4(3H)-one Pyrazolo[3,4-d]pyrimidin-4-ol
Electronic Character Electron-rich (Thiophene)Electron-neutral (Benzene)Electron-deficient (Pyrazole)
Lipophilicity (cLogP) ~2.8 (Moderate - Good permeability)~2.5~1.2 (Lower permeability)
Solubility ModerateLowHigh
Metabolic Liability S-oxidation potential (tunable)Epoxidation/HydroxylationN-oxidation potential
Binding Vector Thiophene C-6/C-7 allows unique vectorsBenzene C-6/C-7 is linearN-1 substitution is common
Primary Application PI3K, EGFR, VEGFR InhibitorsEGFR Inhibitors (Gefitinib)CDK, Src Family Kinase Inhibitors

Analyst Insight: The thienopyrimidine core is slightly more lipophilic than the quinazoline, which often improves cell permeability in early lead optimization. The sulfur atom also induces a different ring geometry (C-S-C angle vs C-C-C), which can subtly alter the orientation of the phenyl group, potentially accessing hydrophobic pockets unavailable to quinazolines.

Visualizing the Scaffold Hop[4]

The following diagram illustrates the structural evolution and bioisosteric relationship.

Bioisosterism cluster_0 Advantages of Thieno- Scaffold ATP ATP (Adenine Core) Natural Ligand Quinazoline Quinazoline Scaffold (e.g., Gefitinib) Standard EGFR Inhibitor ATP->Quinazoline Medicinal Chem Optimization Thieno 2-Phenylthieno[3,2-d]pyrimidin-4-ol (Target Scaffold) Bioisostere with Thiophene Quinazoline->Thieno Scaffold Hopping (Benzene -> Thiophene replacement) Adv1 Altered Electronic Density (Electron Rich S-ring) Thieno->Adv1 Adv2 Unique Geometry (Access to cryptic pockets) Thieno->Adv2

Figure 1: Logic flow of scaffold hopping from natural ligand (ATP) to the thienopyrimidine core.

Experimental Validation Protocols

To validate this compound as a lead, one must first synthesize it efficiently and then prove its biological activity. The following protocols are self-validating and based on established medicinal chemistry literature.

Synthesis Protocol: The Gewald Route[5]

The most robust synthesis utilizes the Gewald reaction to form the thiophene ring, followed by cyclization.

Reagents Required:

  • Acetophenone (or specific phenyl ketone)

  • Malononitrile[1]

  • Elemental Sulfur (

    
    )
    
  • Morpholine or Diethylamine (Base catalyst)

  • Formamide (Cyclization agent)

Step-by-Step Methodology:

  • Gewald Reaction (Thiophene Formation):

    • Mix acetophenone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

    • Add morpholine (1.0 eq) dropwise while stirring.

    • Reflux for 4–8 hours.

    • Validation Check: Monitor by TLC (Thin Layer Chromatography). The disappearance of acetophenone and the appearance of a fluorescent spot indicates the formation of the 2-amino-3-cyanothiophene intermediate.

    • Isolate the intermediate via filtration and recrystallization from ethanol.

  • Cyclization (Pyrimidine Formation):

    • Take the 2-amino-3-cyanothiophene intermediate (1.0 eq) and dissolve in excess Formamide (10–15 mL/g).

    • Heat to 180°C (Reflux) for 6 hours.

    • Mechanism:[2][1] The amino group attacks the formamide, followed by intramolecular cyclization onto the nitrile.

    • Cool the mixture and pour into ice water. The product, 2-phenylthieno[3,2-d]pyrimidin-4-ol , will precipitate as a solid.

    • Purification: Recrystallize from DMF/Water or Ethanol.

Yield Expectation: 60–75% overall yield.

Biological Validation: Kinase Inhibition Assay (ADP-Glo)

To validate the scaffold's potential as a kinase inhibitor (specifically PI3K or EGFR), use a luminescent ADP detection assay. This is superior to radioactive assays for high-throughput validation.

Materials:

  • Recombinant Kinase (e.g., PI3K

    
     or EGFR)
    
  • Substrate (PIP2 for PI3K, Poly(Glu,Tyr) for EGFR)

  • ATP (Ultrapure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compound: 2-Phenylthieno[3,2-d]pyrimidin-4-ol (dissolved in DMSO)

Protocol:

  • Enzyme Reaction:

    • Prepare 384-well plate.

    • Add 2

      
      L of Kinase buffer.
      
    • Add 2

      
      L of Test Compound (Serial dilutions: 10 
      
      
      
      M down to 1 nM).
    • Control 1 (Max Activity): DMSO only (No inhibitor).

    • Control 2 (Background): No Enzyme.

    • Control 3 (Positive): Staurosporine (Standard pan-kinase inhibitor).

    • Add 1

      
      L of ATP/Substrate mix.
      
    • Incubate at Room Temperature for 60 minutes.

  • ADP Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (Converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Plot dose-response curve to determine

      
      .
      

Success Criteria: For a lead scaffold (unoptimized), an


 in the low micromolar range (1–10 

M) is considered a successful validation. Optimization of substituents (e.g., adding morpholine at C-4) typically drives this into the nanomolar range.

Visualizing the Experimental Workflow

The following diagram details the logical flow from chemical synthesis to biological data generation.

Workflow cluster_syn Phase 1: Synthesis cluster_val Phase 2: Validation (ADP-Glo) Start Raw Materials (Ketone + Malononitrile + S8) Gewald Gewald Reaction (Reflux / Morpholine) Start->Gewald Intermed Intermediate: 2-amino-3-cyanothiophene Gewald->Intermed Cyclization Cyclization (Formamide / 180°C) Intermed->Cyclization Product Target Scaffold: 2-Phenylthieno[3,2-d]pyrimidin-4-ol Cyclization->Product Prep Sample Prep (DMSO Solubilization) Product->Prep Assay Kinase Reaction (+ ATP + Substrate) Prep->Assay Readout Luminescence Readout (Calculate IC50) Assay->Readout Decision Go/No-Go Decision (Threshold: <10 µM) Readout->Decision

Figure 2: End-to-end workflow for synthesizing and validating the thienopyrimidine lead.

Conclusion and Strategic Recommendations

The 2-phenylthieno[3,2-d]pyrimidin-4-ol scaffold is a validated, robust starting point for drug discovery, particularly in oncology. It offers a strategic "scaffold hop" from crowded quinazoline IP space while maintaining essential binding characteristics.

Key Takeaways:

  • Synthetic Accessibility: The Gewald route is scalable and allows for easy derivatization of the phenyl ring (using substituted acetophenones).

  • Versatility: The C-4 position (hydroxyl) is easily converted to a chloride (using

    
    ), enabling nucleophilic substitution with amines to generate high-affinity libraries.
    
  • Recommendation: Use this scaffold if your target requires a planar, hydrophobic core with hydrogen-bonding capability (hinge binder), but requires different solubility or metabolic properties than a standard quinazoline.

References

  • Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. European Journal of Medicinal Chemistry. (2014). [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. (2019).[3] [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Molecules. (2023).[4] [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones as 17β-HSD2 Inhibitors. International Journal of Molecular Sciences. (2012). [Link]

Sources

Comparative

Comparative Analysis of Biological Effects: Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Isomers

Executive Summary This technical guide provides a comparative analysis of thieno[3,2-d]pyrimidine and its isomer thieno[2,3-d]pyrimidine as pharmacophores in drug discovery. Both scaffolds function as bioisosteres of pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of thieno[3,2-d]pyrimidine and its isomer thieno[2,3-d]pyrimidine as pharmacophores in drug discovery. Both scaffolds function as bioisosteres of purine (adenine) and quinazoline, widely utilized to target ATP-binding pockets in kinases such as PI3K, EGFR, and VEGFR.

While both isomers exhibit potent kinase inhibitory profiles, the thieno[3,2-d]pyrimidine core (exemplified by GDC-0941/Pictilisib) has demonstrated superior clinical success in PI3K/mTOR inhibition due to its specific electronic distribution and hydrophobic stacking capabilities. Conversely, the thieno[2,3-d]pyrimidine scaffold is frequently employed as a quinazoline alternative for EGFR and VEGFR-2 inhibition, offering distinct vectors for side-chain attachment that can overcome resistance mutations.

Structural & Electronic Characterization

The biological differentiation between these isomers stems from the orientation of the thiophene ring fused to the pyrimidine core. This orientation dictates the vector of substituents at the C-5 and C-6 positions and alters the electronic density around the N-1 and N-3 hinge-binding atoms.

Core Isomer Geometry
  • Thieno[3,2-d]pyrimidine: The sulfur atom is oriented "up" relative to the pyrimidine nitrogens (positions 1 and 3). This creates a specific dipole that favors interaction with hydrophobic residues in the "ceiling" of certain kinase pockets (e.g., PI3K).

  • Thieno[2,3-d]pyrimidine: The sulfur atom is oriented "down." This geometry mimics the quinazoline scaffold more closely, often used to target EGFR.

Electronic Distribution & Hinge Binding

Both scaffolds utilize N-1 and N-3 as hydrogen bond acceptors/donors to interact with the kinase hinge region (mimicking the N-1 and N-6 of adenine).

FeatureThieno[3,2-d]pyrimidineThieno[2,3-d]pyrimidine
Sulfur Position Position 7 (relative to fused bond)Position 9 (relative to fused bond)
Electronic Character Higher electron density at C-6Higher electron density at C-5
Primary Target Class Lipid Kinases (PI3K), CDK, SIRTTyrosine Kinases (EGFR, VEGFR)
Metabolic Liability Moderate (S-oxidation)Moderate (S-oxidation)

Comparative Biological Activity: Kinase Inhibition[1][2][3][4]

The following data compares the inhibitory potency of representative derivatives of both isomers against key oncogenic targets.

PI3K Pathway Inhibition

The [3,2-d] isomer is the scaffold of choice for Class I PI3K inhibitors. The clinical candidate GDC-0941 (Pictilisib) utilizes this core to achieve nanomolar potency.

Table 1: Comparative IC50 Values (nM) for PI3K Isoforms

Target IsoformThieno[3,2-d]pyrimidine (GDC-0941) [1]Thieno[2,3-d]pyrimidine (Compound VIb) [2]
PI3K

3 nM> 100 nM
PI3K

33 nM72% inhibition @ 10

M
PI3K

3 nMN/A
PI3K

75 nM84% inhibition @ 10

M
mTOR 580 nM> 1000 nM

Note: The [3,2-d] derivative (GDC-0941) shows significantly higher potency and selectivity across the Class I PI3K spectrum compared to typical [2,3-d] analogues.

EGFR & VEGFR Inhibition

The [2,3-d] isomer often outperforms [3,2-d] in Tyrosine Kinase inhibition, serving as a scaffold-hop from the quinazoline core of Gefitinib/Erlotinib.

Table 2: Activity Against Angiogenic Targets (VEGFR-2)

ScaffoldRepresentative CompoundIC50 (VEGFR-2)Reference
Thieno[2,3-d] Compound 17f0.23

M
[3]
Thieno[3,2-d] Generic analogues> 1.0

M
[4]
Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade, the primary target for thieno[3,2-d]pyrimidine derivatives.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) Target of Thieno[3,2-d] RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibition) mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Signaling Inhibitor GDC-0941 (Thieno[3,2-d]pyrimidine) Inhibitor->PI3K Inhibits

Figure 1: Mechanism of Action for Thieno[3,2-d]pyrimidine derivatives within the PI3K signaling cascade.

Binding Mode Analysis

The "Sulfur Effect" in Docking

The choice between isomers is often driven by the shape of the ATP-binding pocket:

  • Thieno[3,2-d] (Pictilisib-like): The sulfur atom is positioned to interact with specific hydrophobic residues (e.g., Met772 in EGFR or equivalent in PI3K). The vector at C-6 allows for the attachment of solubilizing groups (like piperazine) that extend into the solvent front.

  • Thieno[2,3-d]: The sulfur atom position changes the angle of the C-5 and C-6 substituents. This is advantageous when targeting the "back pocket" of kinases (e.g., VEGFR-2), where a specific tilt is required to avoid steric clashes with the gatekeeper residue.

Molecular Docking Workflow

To validate the binding preference of a new derivative, the following computational workflow is recommended before synthesis.

Docking_Workflow Step1 1. Ligand Preparation (3D Gen, Tautomers) Step3 3. Grid Generation (Center on ATP site) Step1->Step3 Step2 2. Protein Prep (PDB: 2W1D for PI3K) Step2->Step3 Step4 4. Docking (Glide/AutoDock) Compare [3,2-d] vs [2,3-d] Step3->Step4 Step5 5. Analysis H-bonds (Hinge), RMSD Step4->Step5

Figure 2: Computational workflow for assessing isomer fit in the kinase ATP pocket.

Experimental Protocols

To experimentally differentiate the biological efficacy of these isomers, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this analysis due to its high sensitivity and Z' factor.

Protocol: ADP-Glo Kinase Assay (PI3K)

Objective: Determine the IC50 of thienopyrimidine isomers against recombinant PI3K


.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS Lipid Sphere.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3x serial dilutions of the thieno[3,2-d] and thieno[2,3-d] test compounds in DMSO. Final DMSO concentration in assay should be < 2%.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2

      
      L of PI3K enzyme solution.
      
    • Add 1

      
      L of inhibitor (or DMSO control). Incubate for 10 min at RT (Room Temperature).
      
    • Initiate reaction by adding 2

      
      L of ATP/PIP2 substrate mix.
      
    • Incubate for 60 minutes at RT.

  • ADP Generation:

    • Add 5

      
      L of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
      
    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase signal).
      
    • Incubate for 30 minutes.

  • Data Analysis: Measure luminescence. Plot RLU (Relative Light Units) vs. Log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Validation Criteria:

  • Z' Factor > 0.5.

  • Reference inhibitor (e.g., Wortmannin or GDC-0941) must fall within 3-fold of historical IC50.

ADME & Toxicity Considerations

When selecting between these isomers for drug development, metabolic stability is a differentiating factor.

  • S-Oxidation: Both isomers contain a thiophene ring susceptible to S-oxidation by Cytochrome P450 enzymes. However, the [3,2-d] isomer in GDC-0941 has shown acceptable oral bioavailability (

    
    ) in humans, suggesting that steric shielding of the sulfur atom by the pyrimidine fusion and C-6 substitution can mitigate this risk [5].
    
  • Solubility: Thieno[2,3-d]pyrimidines often require morpholine or piperazine solubilizing groups at the C-4 position to counteract the planarity and lipophilicity of the core.

  • Toxicity: Off-target inhibition of adenosine receptors (A1, A2A) is a risk for both isomers due to their similarity to adenine. Selectivity profiling against a GPCR panel is mandatory.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[1] Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • Elmongy, E. I., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332.[2] Link

  • Mghwary, S. A., et al. (2021).[3][4] Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.[5] Bioorganic Chemistry, 112, 104947.[5] Link

  • Heffron, T. P. (2016). Small Molecule Inhibitors of PI3K: Chemistry and Key Clinical Trials. Topics in Medicinal Chemistry, 23, 1-30. Link

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors.[6] Clinical Cancer Research, 21(1), 77-86. Link

Sources

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